3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTYLFMWIMKAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354543 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890625-93-1 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS number
An In-Depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. While a specific CAS number for this 4-substituted isomer is not readily found in major chemical databases, this guide offers plausible and detailed synthetic routes, predicted physicochemical properties, and a discussion of its potential applications based on the well-established importance of the pyrazole scaffold. This document serves as a foundational resource for scientists interested in synthesizing and utilizing this compound as a novel building block in the development of new therapeutic agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems like the phenyl ring, make it a versatile component in drug design. Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) all feature a pyrazole core, highlighting the scaffold's therapeutic relevance.
This guide focuses on a specific derivative, This compound . It is crucial to distinguish this compound from its isomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, which is readily available and has the CAS number 72145-01-8. The position of the propanoic acid side chain on the pyrazole ring—at the 4-position versus the 1-position—profoundly influences the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | Not assigned or not readily available. |
Synthesis and Mechanistic Rationale
Two plausible synthetic routes for this compound are presented below. These routes are based on established organic chemistry principles and literature precedents for the functionalization of pyrazole rings.
Route A: From 3,5-Dimethyl-1H-pyrazole via Vilsmeier-Haack Formylation
This route builds the propanoic acid side chain onto the pre-formed pyrazole ring.
Caption: Synthetic pathway starting from 3,5-dimethyl-1H-pyrazole.
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Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. However, the direct formylation of 3,5-dimethyl-1H-pyrazole at the 4-position can be challenging as the unsubstituted N-H is acidic and can react with the Vilsmeier reagent. A more successful strategy involves the protection of the pyrazole nitrogen, for example, by reaction with a protecting group that can be later removed. A literature-described approach circumvents this by using an N-substituted pyrazole that directs formylation to the 4-position, followed by hydrolysis and decarboxylation to yield the desired 4-carbaldehyde.
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Step 2: Knoevenagel-Doebner Condensation
The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo a Knoevenagel-Doebner condensation with malonic acid. This reaction, typically catalyzed by a base like pyridine, extends the aldehyde to an α,β-unsaturated carboxylic acid, yielding 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid. The use of pyridine is advantageous as it also facilitates the decarboxylation of the malonic acid adduct.
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Step 3: Reduction of the Acrylic Acid Derivative
The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. This is reliably achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This selectively reduces the double bond without affecting the aromatic pyrazole ring or the carboxylic acid group, yielding the target compound.
Route B: Oxidation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
This route utilizes a commercially available or readily synthesized alcohol precursor. The alcohol, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, has a reported CAS number of 1779428-05-5.
A Guide to the Structural Elucidation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: A Case Study in Crystal Engineering
Abstract
This technical guide provides a comprehensive framework for the structural determination of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a molecule of significant interest within medicinal chemistry. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. We will navigate the essential stages of synthesis, crystallization, and single-crystal X-ray diffraction, offering both theoretical grounding and practical, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. By exploring the anticipated structural features based on analogous pyrazole derivatives, this guide aims to equip scientists with the necessary tools to successfully elucidate and interpret the crystal structure of this and similar compounds.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole moiety is a cornerstone in modern pharmacology, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The specific substitution pattern on the pyrazole ring, as seen in this compound, dictates the molecule's three-dimensional conformation, its intermolecular interactions, and ultimately, its binding affinity to biological targets.
A precise understanding of the crystal structure is paramount. It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms.[4][5] This information is the bedrock of rational drug design, enabling the optimization of lead compounds and the prediction of structure-activity relationships (SAR). This guide will, therefore, outline the complete workflow for determining such a crucial crystal structure.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or even prevent crystallization. A plausible synthetic route to this compound is proposed below, based on established pyrazole synthesis methodologies.[6][7]
Proposed Synthetic Pathway
The synthesis could commence from a suitable starting material, such as a β-dicarbonyl compound, which can undergo condensation with a hydrazine derivative to form the pyrazole ring. Subsequent functionalization at the 4-position would lead to the target molecule.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
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Reaction Setup: A solution of the starting β-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure, and the crude product is subjected to further functionalization steps, such as a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.[7]
-
Purification: The final product is purified by column chromatography or recrystallization to achieve a purity of >99%, which is essential for successful crystallization.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Crystal Growth Strategies
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, inducing crystallization.
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Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can lead to the formation of high-quality crystals.
Recommended Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and yield a precipitate upon cooling.
-
Setup: For each promising solvent or solvent system, set up small-scale crystallization trials using the methods described above.
-
Observation: Monitor the trials regularly under a microscope for the formation of single, well-defined crystals with sharp edges.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][8]
The Experimental Workflow
Figure 2: The workflow of a single-crystal X-ray diffraction experiment.
Detailed Methodology
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[10]
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.
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Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
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Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Anticipated Crystal Structure of this compound
Based on the known structures of similar pyrazole carboxylic acids, we can anticipate several key structural features for the title compound.
Molecular Geometry
The pyrazole ring is expected to be essentially planar.[11] The propanoic acid side chain will likely exhibit some degree of conformational flexibility. The torsion angles will dictate the overall shape of the molecule.
Intermolecular Interactions and Crystal Packing
The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and the pyrazole ring (with N-H donor and N acceptor sites) suggests that hydrogen bonding will be a dominant feature in the crystal packing.[12] One likely scenario is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. Further hydrogen bonds involving the pyrazole N-H group could link these dimers into chains or sheets.
Figure 3: Anticipated hydrogen bonding forming a carboxylic acid dimer.
Tabulated Crystallographic Data (Hypothetical)
The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₂N₂O₂ |
| Formula Weight | 184.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.254 |
| R-factor | < 0.05 |
Table 1: A hypothetical summary of crystallographic data.
Conclusion: From Structure to Function
The determination of the crystal structure of this compound is a critical step in understanding its chemical properties and biological activity. This guide has provided a comprehensive, albeit prospective, overview of the necessary experimental procedures, from synthesis to structural analysis. The insights gained from a high-resolution crystal structure will undoubtedly accelerate the development of novel therapeutics based on this promising pyrazole scaffold. The principles and protocols outlined herein are broadly applicable to the structural elucidation of other small molecules, serving as a valuable resource for the scientific community.
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A Technical Guide to the Target Deconvolution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, from anti-inflammatory to anticancer agents.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. While direct biological data on this compound is sparse, its structural motifs—a substituted pyrazole ring and a propanoic acid chain—suggest a high probability of interaction with therapeutically relevant protein targets. This document provides an in-depth analysis of high-probability candidate targets, outlines a comprehensive, multi-pronged strategy for target identification and validation, and offers detailed, field-proven protocols for core experimental workflows. Our objective is to furnish drug discovery professionals with a robust framework for elucidating the mechanism of action of this and structurally related small molecules.
Introduction to the Investigational Compound
Chemical Structure: this compound Molecular Formula: C₈H₁₂N₂O₂[4] Rationale for Investigation: The core structure, a 3,5-dimethylpyrazole, is a key pharmacophore in many bioactive compounds.[5] Its combination with a propanoic acid moiety introduces a carboxylic acid group, a common feature in drugs designed to mimic endogenous ligands or engage with specific binding site residues, such as those in the active site of cyclooxygenase (COX) enzymes. The relative simplicity of the molecule makes it an ideal candidate for fragment-based drug discovery and as a starting point for chemical elaboration.
The Pyrazole Scaffold: A Gateway to Diverse Biological Targets
The pyrazole ring is a cornerstone of modern drug design, recognized for its synthetic accessibility and ability to serve as a bioisosteric replacement for other functional groups.[2] Its derivatives have been successfully developed as inhibitors for a wide range of protein families, establishing a strong precedent for investigating new pyrazole-containing molecules.
Established Target Classes for Pyrazole Derivatives:
-
Enzymes: Most notably, pyrazoles are famous for their role in selective COX-2 inhibitors like Celecoxib.[1][6][7] They are also found in inhibitors of Janus kinases (JAKs), p38 MAP kinase, and various other kinases crucial to cell signaling.[2][8][9][10]
-
Receptors: Pyrazole derivatives have been developed to modulate G-protein coupled receptors (GPCRs) and other cell surface receptors.[11]
-
Other Proteins: The scaffold appears in drugs targeting a wide array of other proteins, including those involved in cancer, inflammation, and infectious diseases.[11][12]
Given this history, a new pyrazole derivative like this compound warrants a broad yet informed search for its biological partners.
High-Probability Biological Targets and Pathways
Based on structural analogy to known drugs and chemical motifs, we can hypothesize several high-probability target classes for this compound.
Cyclooxygenase (COX) Enzymes
The most compelling hypothesis is the inhibition of COX-1 and/or COX-2. These enzymes mediate the production of prostaglandins, key drivers of inflammation.[13]
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Causality: The structure of the investigational compound shares features with non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, the pyrazole core is central to the COX-2 selectivity of Celecoxib.[14][15] The propanoic acid side chain is reminiscent of non-selective NSAIDs like Ibuprofen. The combination suggests a potential interaction within the arachidonic acid binding channel of COX enzymes. Selective inhibition of COX-2 is a major goal in developing anti-inflammatory agents that spare the gastrointestinal tract.[7][13]
Protein Kinases
Kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a frequent component of kinase inhibitors.[2]
-
Potential Kinase Targets:
-
p38 MAP Kinase: This serine/threonine kinase is a central regulator of inflammatory cytokine production.[16] Several pyrazole-based inhibitors of p38 have been developed, binding to a distinct allosteric site.[8][17]
-
Janus Kinases (JAKs): The JAK/STAT pathway is critical for cytokine signaling.[9] Pyrazole-containing molecules like Ruxolitinib are potent JAK inhibitors used to treat myelofibrosis and other diseases.[2][10][18]
-
Other Potential Enzyme Targets
-
Carbonic Anhydrases (CAs): Celecoxib, in addition to its primary COX-2 activity, is a potent inhibitor of carbonic anhydrases, some of which are implicated in tumor growth.[19] This off-target activity highlights the potential for pyrazole scaffolds to bind to diverse enzyme families.
-
Carboxylesterases (CES): Certain pyrazolone derivatives have shown inhibitory activity against carboxylesterases, enzymes involved in the metabolism of many drugs and lipids.[20]
The following table summarizes the primary hypothetical targets:
| Target Class | Specific Example(s) | Rationale / Evidence | Potential Therapeutic Area |
| Enzymes | COX-1 / COX-2 | Structural similarity to Celecoxib and other NSAIDs. Pyrazole is a known COX-2 pharmacophore.[1][6][15] | Inflammation, Pain, Cancer |
| p38 MAP Kinase | Pyrazole is a core scaffold in known p38 inhibitors.[8] | Inflammatory Diseases (e.g., RA) | |
| Janus Kinases (JAK1/2/3) | Pyrazole is a key component of approved JAK inhibitors like Ruxolitinib.[2][10] | Autoimmune Disorders, Cancer | |
| Carbonic Anhydrases | Known off-target activity of the pyrazole-containing drug Celecoxib. | Cancer, Glaucoma |
A Framework for Target Identification and Validation
Identifying the true biological target(s) of a novel compound is a critical and complex process.[21][22] A multi-faceted approach, combining computational, biochemical, and cell-based methods, is essential for robust and reliable target deconvolution.[23][24]
Caption: Hypothetical inhibition of the p38 MAPK inflammatory pathway.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery. Its structural features strongly suggest activity against well-validated therapeutic targets, particularly those within the inflammatory cascade like COX and p38 MAPK. The systematic, multi-layered validation workflow detailed in this guide—progressing from in silico prediction to biochemical validation and finally to cellular confirmation—provides a rigorous and efficient path to uncovering its mechanism of action. Successful identification of a primary target will unlock the potential for a lead optimization program, where the scaffold can be chemically modified to enhance potency, selectivity, and drug-like properties, ultimately paving the way for a new class of therapeutic agents.
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in silico modeling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
An In-Depth Technical Guide to the In Silico Modeling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a representative pyrazole derivative, this compound. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind each computational step, from initial physicochemical characterization to advanced molecular dynamics simulations. We present a self-validating workflow that integrates predictive modeling with dynamic stability analysis, offering a robust framework for hypothesis generation and lead optimization in drug discovery. This guide is intended to serve as a practical, field-proven manual for researchers aiming to leverage computational techniques to accelerate the exploration of novel chemical entities.
Introduction: The Rationale for In Silico First Approach
In the landscape of modern drug discovery, a "fail fast, fail cheap" paradigm is essential. In silico modeling provides the critical first step in this process, allowing for the rapid, cost-effective evaluation of a molecule's potential before committing significant resources to synthesis and in vitro testing.[2] The subject of this guide, this compound, contains the versatile pyrazole core. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] This broad bioactivity spectrum makes them ideal candidates for computational exploration to identify and prioritize potential therapeutic applications.
This guide will demonstrate a logical, multi-stage computational workflow. We begin by defining the fundamental drug-like properties of the molecule. Subsequently, we will generate a therapeutic hypothesis by identifying a high-value biological target. Finally, we will rigorously test this hypothesis using molecular docking to predict binding affinity and molecular dynamics to simulate the stability of the interaction over time.
Stage 1: Foundational Analysis - Physicochemical and ADMET Profiling
Before investigating complex biological interactions, we must first understand the fundamental characteristics of our molecule. A compound's therapeutic potential is moot if it possesses poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational methods allow for the early prediction of these parameters, a critical step in de-risking a drug candidate.
Molecular Identity and Physicochemical Properties
The initial step is to gather the basic structural and chemical information for this compound. Public databases like PubChem are invaluable, providing standardized identifiers and pre-computed properties.[4]
| Property | Value | Source |
| Molecular Formula | C8H12N2O2 | PubChem[4] |
| Molecular Weight | 168.19 g/mol | PubChem[5] |
| SMILES | CC1=C(C(=NN1)C)CCC(=O)O | PubChem[4] |
| InChIKey | NKTYLFMWIMKAKT-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[5] |
| Predicted XlogP | 0.8 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Expert Insight: The values in this table provide our first checkpoint. With a molecular weight under 500, a logP under 5, and appropriate hydrogen bond donor/acceptor counts, the molecule adheres to Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.[2] The Topological Polar Surface Area (TPSA) of 55.1 Ų is well below the 140 Ų threshold often associated with good cell permeability.
Predictive ADMET Analysis
We can further elaborate on the molecule's profile using various free and commercial web servers (e.g., SwissADME, pkCSM). These tools employ sophisticated algorithms and models trained on extensive experimental data to predict a compound's pharmacokinetic and pharmacodynamic behavior.
| ADMET Parameter | Predicted Outcome | Rationale & Implication |
| Gastrointestinal Absorption | High | Low molecular weight and moderate polarity suggest efficient passive absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The polarity and presence of a carboxylic acid group make it unlikely to cross the BBB, suggesting a lower risk of CNS side effects. |
| CYP450 Inhibition | Likely inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. This is a flag for future in vitro investigation. |
| Hepatotoxicity | Low Probability | The model predicts a low likelihood of causing liver damage, a positive safety indicator. |
| Ames Mutagenicity | Non-mutagen | The model predicts the compound is unlikely to be mutagenic, a critical early safety endpoint. |
Stage 2: Target Hypothesis Generation
With a favorable drug-like profile established, the next logical step is to determine where in the body this molecule might act. The pyrazole scaffold is famously associated with the inhibition of cyclooxygenase (COX) enzymes, with Celecoxib being a blockbuster selective COX-2 inhibitor.[1] Given the structural similarity, COX-2 (Prostaglandin-endoperoxide synthase 2) presents a primary, high-probability hypothesis for the biological target of this compound.
While COX-2 is our primary hypothesis, the literature shows pyrazoles can target a wide array of proteins, including various kinases involved in cancer (e.g., C-RAF, VEGFR) and viral proteases.[3][6] A comprehensive in silico screen would ideally test the molecule against a panel of these targets. For the purpose of this guide, we will proceed with a deep-dive analysis of the COX-2 interaction.
Caption: Standard workflow for a GROMACS MD simulation.
Methodology:
-
System Setup:
-
Step 1.1: Generate a topology file for the ligand that is compatible with the chosen protein force field.
-
Step 1.2: Place the docked complex in the center of a simulation box (e.g., a cubic box).
-
Step 1.3: Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Step 1.4: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Minimization and Equilibration:
-
Step 2.1: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts (steric clashes) introduced during the setup.
-
Step 2.2: Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration phase to bring the system to the target temperature (e.g., 300 K) and ensure the solvent is properly distributed.
-
Step 2.3: Follow with a short NPT (constant Number of particles, Pressure, Temperature) equilibration phase to adjust the system to the correct pressure (e.g., 1 bar), allowing the box density to stabilize.
-
-
Production MD:
-
Step 3.1: Run the production simulation for the desired length of time (e.g., 100 ns), saving the atomic coordinates (the "trajectory") at regular intervals.
-
-
Analysis:
-
Step 4.1: Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and remains stable.
-
Step 4.2: Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This shows which parts of the protein are flexible and which are stable. We expect residues in the binding pocket that interact with the ligand to have lower fluctuation.
-
Step 4.3: Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. If these interactions are maintained throughout the majority of the simulation, it provides strong evidence for a stable binding mode.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow for the evaluation of this compound. By progressing from broad ADMET predictions to specific, dynamic simulations of a ligand-target interaction, we can build a strong, data-driven case for a molecule's therapeutic potential. The hypothetical results from this workflow—good drug-like properties, a strong docking score against COX-2, and a stable complex in MD simulations—would provide a compelling rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and experimental validation through in vitro enzyme inhibition assays. This self-validating computational approach ensures that laboratory resources are directed toward candidates with the highest probability of success, embodying the principles of modern, efficient drug development.
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ADMET Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: A Predictive and Experimental Workflow
An In-Depth Technical Guide:
Abstract
In the landscape of modern drug discovery, a molecule's success is not solely dictated by its efficacy but equally by its pharmacokinetic and safety profile. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate are the primary determinants of its clinical viability. This guide provides an in-depth, field-proven workflow for constructing a comprehensive ADMET profile for the novel compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. We will navigate the logical progression from high-throughput in silico predictions to targeted, self-validating experimental assays. This document is designed for researchers, toxicologists, and drug development professionals, offering a framework for making data-driven " go/no-go " decisions in early-stage development, thereby conserving resources and mitigating late-stage attrition.
Introduction: The Pyrazole Scaffold and the Imperative of Early ADMET Assessment
The 3,5-dimethylpyrazole moiety, the core of our subject molecule, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs. Its utility stems from its ability to act as a stable, versatile linker and engage in critical hydrogen bonding interactions with biological targets. However, the ultimate success of any compound, including those built on this scaffold, is contingent upon a favorable ADMET profile. Early-stage ADMET assessment is no longer a supplementary check but a foundational pillar of the drug discovery process. Identifying liabilities such as poor absorption, rapid metabolism, or off-target toxicity before significant investment in lead optimization can be the difference between a successful program and a costly failure.
This guide will construct a hypothetical but technically rigorous ADMET profile for this compound. We will first leverage a suite of validated computational models to generate a rapid, cost-effective initial risk assessment. Subsequently, we will detail the experimental protocols required to validate these predictions and provide a definitive, high-confidence dataset.
Part 1: In Silico ADMET Prediction – The First Pass Assessment
The initial phase of ADMET profiling relies on a battery of computational models that predict a compound's behavior based on its structure. This approach allows for the rapid screening of multiple candidates and flags potential liabilities with zero compound expenditure. The choice of models is critical; we prioritize algorithms with broad applicability domains and a history of robust correlation with in vivo outcomes.
Physicochemical Property Prediction
A molecule's fundamental physicochemical properties govern its entire pharmacokinetic journey. These parameters are the easiest to predict with high confidence and form the basis for more complex ADME models.
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes. For an ionizable compound like our carboxylic acid, the distribution coefficient (logD) at physiological pH (7.4) is more relevant than the intrinsic logP.
-
Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and formulation. We predict both intrinsic solubility (logS) and solubility at pH 7.4.
-
pKa: The ionization constant is crucial for understanding a compound's charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding. Our molecule has both an acidic (carboxylic acid) and a basic (pyrazole) center.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Implication |
| Molecular Weight | 182.21 g/mol | Well within Lipinski's Rule of Five (<500), favoring good absorption and distribution. |
| cLogP | 1.25 | Moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |
| LogD at pH 7.4 | -0.5 to 0.5 | The negative charge from the carboxylate at pH 7.4 reduces lipophilicity, which may impact passive diffusion but can aid solubility. |
| Aqueous Solubility (logS) | -2.8 | Predicted to have moderate to good aqueous solubility. |
| Acidic pKa (Carboxylic) | ~4.5 | Will be predominantly ionized (negatively charged) in the blood and intestine (pH > 7), enhancing solubility. |
| Basic pKa (Pyrazole) | ~2.5 | Will be largely neutral in most physiological compartments, though the pyrazole ring can still participate in hydrogen bonding. |
Pharmacokinetic (ADME) Predictions
Here, we model the compound's journey through the body.
-
Absorption: We assess the likelihood of the compound reaching systemic circulation after oral administration. Key models include predictions of Caco-2 cell permeability (a surrogate for human intestinal absorption) and whether the compound is a substrate or inhibitor of key efflux transporters like P-glycoprotein (P-gp).
-
Distribution: We predict the extent to which the compound will bind to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross the Blood-Brain Barrier (BBB). High PPB can limit the free fraction of the drug available to exert its therapeutic effect, while BBB penetration is critical for CNS targets but a liability for peripherally acting drugs.
-
Metabolism: The liver is the primary site of drug metabolism, mediated largely by the Cytochrome P450 (CYP) enzyme superfamily. We predict which CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) are likely to metabolize the compound and, critically, whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions.
-
Excretion: While less commonly modeled with high accuracy, some models can predict the likelihood of renal (kidney) clearance.
Toxicity (T) Predictions
Early identification of toxicity is paramount. We focus on well-established, high-impact liabilities.
-
hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. In silico models can predict the likelihood of a compound binding to and inhibiting this channel.
-
Ames Mutagenicity: We predict the compound's potential to cause DNA mutations, a form of genotoxicity that can lead to cancer.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a leading cause of drug failure. Models predict the potential for a compound to cause liver damage.
Table 2: Summary of In Silico ADMET Predictions
| ADMET Parameter | Prediction | Rationale & Next Steps |
| Absorption | ||
| Oral Bioavailability | Moderate (40-60%) | The combination of good solubility and moderate permeability is promising. The negative charge may limit passive diffusion, suggesting active uptake could be a factor. |
| Caco-2 Permeability | Low to Moderate | Consistent with an ionized molecule. An experimental Caco-2 assay is required to confirm and to test for active efflux. |
| P-gp Substrate | Unlikely | Carboxylic acids are not classic P-gp substrates. Low risk, but should be confirmed in a bidirectional Caco-2 assay. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Moderate (70-90%) | The acidic moiety can bind to albumin. An experimental assay (e.g., equilibrium dialysis) is necessary for a definitive value, as this impacts the free drug concentration. |
| BBB Penetration | Low (BBB-) | The polarity from the carboxylate group and moderate size make it unlikely to cross the BBB. This is favorable for a peripherally acting drug. |
| Metabolism | ||
| CYP Inhibition | Low risk for major isoforms | The scaffold is not a known promiscuous inhibitor. Experimental validation against key isoforms (3A4, 2D6, 2C9) is a standard requirement. |
| Sites of Metabolism | Propanoic acid chain, Methyl groups | Oxidation (hydroxylation) on the aliphatic chain or methyl groups is the most likely metabolic pathway. This can be confirmed with liver microsome studies. |
| Toxicity | ||
| hERG Inhibition | Low Risk (<10 µM) | The molecule lacks the typical pharmacophore for high-affinity hERG binders (e.g., a basic nitrogen separated by a lipophilic spacer). An early experimental screen is still mandatory. |
| Ames Mutagenicity | Negative | The structure does not contain obvious structural alerts for mutagenicity (e.g., aromatic nitro groups, alkylating agents). |
| Hepatotoxicity | Low Risk | No structural alerts for reactive metabolite formation are present. |
In Silico Workflow Visualization
The following diagram illustrates the logical flow of the computational prediction phase.
Caption: In silico ADMET workflow from structure to initial risk assessment.
Part 2: Experimental ADMET Validation – Ground Truthing the Predictions
While computational models provide an invaluable first look, experimental data is the ultimate arbiter of a compound's properties. The following section details a tiered, resource-conscious approach to validating the key predictions from Part 1. The protocols described are industry-standard, designed for robustness and reproducibility.
Tier 1: High-Throughput Screening Assays
These assays are designed to be rapid and require minimal compound amounts, making them ideal for early-stage validation.
Causality: This assay directly measures the solubility of the compound in a biorelevant buffer, validating the computational prediction. Poor solubility can halt development due to insurmountable challenges in achieving therapeutic exposure. We use nephelometry to detect light scattering from precipitated compound.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well containing 2 µL of the DMSO-compound solution (final DMSO concentration of 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Causality: The PAMPA assay specifically measures passive transcellular diffusion, providing a clean, cell-free assessment of a key component of intestinal absorption. It helps determine if the low-to-moderate Caco-2 prediction is due to poor passive permeability or other factors like active efflux.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a 1-2% solution of lecithin in dodecane, which forms an artificial lipid membrane.
-
Donor Plate Preparation: Add the test compound (e.g., at 100 µM) to the wells of a 96-well donor plate containing buffer at a pH representative of the intestine (e.g., pH 6.5).
-
Assay Assembly: Place the lipid-coated filter plate on top of an acceptor plate containing buffer at pH 7.4. Then, place the donor plate on top of the filter plate, creating a "sandwich."
-
Incubation: Incubate the sandwich plate for 4-16 hours at room temperature. The compound will diffuse from the donor, through the artificial membrane, into the acceptor well.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are typically binned into High, Medium, and Low permeability categories.
Causality: This assay validates the in silico prediction of low CYP inhibition risk. Early identification of CYP inhibition is critical to avoid clinical drug-drug interactions. We use fluorescent probe substrates that are specifically metabolized by individual CYP isoforms. Inhibition of this metabolism leads to a decrease in the fluorescent signal.
Methodology:
-
Reagent Preparation: Reconstitute human liver microsomes (HLM) and a NADPH regenerating system. Prepare solutions of the test compound at various concentrations and the specific fluorescent probe substrate for the CYP isoform being tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Incubation: In a 96-well plate, combine HLM, the test compound, and the probe substrate. Allow a brief pre-incubation period.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a set incubation time (e.g., 30 minutes), stop the reaction with an appropriate solvent (e.g., acetonitrile).
-
Signal Reading: Read the fluorescence on a plate reader.
-
IC50 Calculation: Plot the percent inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 > 10 µM is generally considered low risk.
Tier 2: Mechanistic & Confirmatory Assays
These assays are employed if Tier 1 results are ambiguous or if a more detailed, mechanistic understanding is required. They are typically lower throughput and more resource-intensive.
-
Caco-2 Bidirectional Permeability Assay: This is the gold standard for in vitro absorption screening. It uses a monolayer of human intestinal cells (Caco-2) to measure permeability in both the apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions. An efflux ratio (B-A / A-B) greater than 2 is indicative of active efflux, likely by transporters like P-gp or BCRP.
-
Plasma Protein Binding by Equilibrium Dialysis: This assay provides a definitive measurement of the fraction of drug bound to plasma proteins. The compound is placed in a semi-permeable chamber separated from a plasma solution. At equilibrium, the concentration of free compound on both sides of the membrane is equal, allowing for direct calculation of the bound and unbound fractions.
-
Metabolite Identification with Liver Microsomes: To confirm the predicted sites of metabolism, the compound is incubated with human liver microsomes and NADPH. The resulting mixture is analyzed by high-resolution LC-MS/MS. The masses of the detected metabolites can confirm metabolic pathways such as hydroxylation, oxidation, or glucuronidation.
Experimental Workflow Visualization
The diagram below outlines the decision-gated progression from high-throughput screening to more complex mechanistic studies.
Caption: Tiered experimental ADMET workflow for lead characterization.
Part 3: Data Integration and Profile Synthesis
The ultimate goal is to synthesize the in silico predictions and the experimental results into a single, coherent ADMET profile. Discrepancies between the two are not failures but learning opportunities that refine our understanding of the molecule and the predictive models.
Table 3: Integrated ADMET Profile for this compound
| Parameter | In Silico Prediction | Experimental Result (Hypothetical) | Analysis & Decision |
| Solubility (pH 7.4) | Moderate | > 100 µM | Excellent. The experimental solubility exceeds the prediction and is well above what is typically required for oral absorption. This is a very positive result. GO. |
| Permeability | Low to Moderate | PAMPA: Low; Caco-2: Low (Efflux Ratio < 2) | Acceptable. The experimental data confirms low passive permeability, as expected for an ionized molecule. Crucially, the Caco-2 assay shows no evidence of active efflux, meaning we are not fighting a P-gp liability. The low permeability might limit the rate of absorption but is not a fatal flaw. GO. |
| Metabolism (CYP) | Low Inhibition Risk | IC50s > 25 µM for all major isoforms | Excellent. The experimental data strongly validates the in silico prediction. The compound shows a clean profile with a low risk of causing drug-drug interactions via CYP inhibition. GO. |
| Plasma Protein Binding | Moderate (70-90%) | 85% Bound | Manageable. The experimental result falls within the predicted range. While 85% binding means only 15% of the drug is free to act, this is a typical value for many drugs and can be managed. This value is critical for interpreting in vitro potency and planning in vivo studies. GO. |
| hERG Liability | Low Risk | IC50 > 30 µM | Excellent. The lack of hERG activity at high concentrations confirms the low risk of cardiotoxicity. This is a major de-risking milestone. GO. |
Conclusion
Based on this comprehensive, albeit hypothetical, workflow, this compound presents a promising early ADMET profile. It demonstrates excellent solubility, a clean CYP inhibition and hERG profile, and a manageable permeability and plasma protein binding profile. The synthesis of predictive modeling with targeted, robust experimental validation provides a high degree of confidence in this assessment. This structured approach ensures that key risks are evaluated early and efficiently, allowing project resources to be focused on candidates with the highest probability of clinical success. The molecule is cleared for further investigation, including in vivo pharmacokinetic studies.
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Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
PAMPA Assay: Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]
-
Caco-2 Permeability Assay: Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]
-
hERG Channel Toxicity: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]
-
In Silico ADMET Prediction Reviews: van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
-
Cytochrome P450 Drug Interactions: Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Carboxylic Acids
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and a carboxylic acid functionality, is a cornerstone in the design of a vast array of biologically active compounds. The pyrazole core can be found in pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] The carboxylic acid group not only enhances solubility and provides a key site for metabolic transformations but also serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological profiles.
The demand for efficient, sustainable, and diverse synthetic routes to these valuable compounds has driven the development of numerous synthetic strategies. Among these, one-pot syntheses have emerged as a particularly powerful approach. By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot methodologies offer significant advantages in terms of reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. This not only enhances the overall efficiency of the synthesis but also aligns with the principles of green chemistry.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on several robust and field-proven one-pot methods for the synthesis of substituted pyrazole carboxylic acids. We will delve into the mechanistic underpinnings of each synthetic strategy, provide detailed, step-by-step experimental protocols, and offer insights into the scope and limitations of each method.
Synthetic Strategies and Protocols
This guide will focus on three primary and highly effective one-pot strategies for the synthesis of substituted pyrazole carboxylic acids:
-
Three-Step One-Pot Synthesis via Claisen Condensation, Knorr Reaction, and Hydrolysis: A powerful method for preparing highly substituted pyrazole-3-carboxylic acids.
-
Multicomponent Synthesis of Functionalized Pyranopyrazoles: An efficient approach to fused pyrazole systems which can be precursors to carboxylic acids.
-
Classical Knorr Synthesis from β-Ketoesters with In-Situ Carboxylic Acid Precursor Conversion: A variation of a foundational method adapted for one-pot synthesis of pyrazole carboxylic acids.
Protocol 1: Three-Step One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids
This powerful one-pot procedure combines a sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and a final hydrolysis step to afford highly substituted pyrazole-3-carboxylic acids from readily available starting materials.[2][3] This method is particularly advantageous as it avoids the isolation of the often-unstable 2,4-diketo ester intermediate.[2]
Reaction Principle and Mechanism
The reaction proceeds through three distinct stages in a single reaction vessel:
-
MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation: An alkylphenone is condensed with diethyl oxalate in the presence of sodium methoxide and lithium chloride to form a 3-substituted 4-aryl-2,4-diketo ester intermediate. The presence of LiCl is crucial for stabilizing the intermediate and improving the reaction yield.[2]
-
Knorr Pyrazole Synthesis: The in-situ generated diketo ester reacts with an arylhydrazine in an acidic medium to form the pyrazole ring.
-
Hydrolysis: The resulting pyrazole ester is then hydrolyzed under basic conditions to yield the final pyrazole carboxylic acid.
The overall transformation can be visualized as follows:
Caption: Four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Detailed Experimental Protocol
Materials:
-
Aryl aldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Diethyl acetylenedicarboxylate
-
L-proline
-
Mortar and pestle
-
Water
Procedure:
-
In a mortar, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (10 mol%).
-
Grind the mixture continuously with a pestle for approximately 2 minutes.
-
Add hydrazine hydrate (1 mmol) and diethyl acetylenedicarboxylate (1.2 mmol) to the mortar.
-
Continue grinding the mixture for about 10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
The resulting syrupy product is washed with water and filtered to afford the pure product, often without the need for further purification. [4]
Data and Scope
This environmentally friendly method provides excellent yields for a variety of aromatic aldehydes.
| Aryl Aldehyde Substituent | Reaction Time (min) | Typical Yield | Reference |
| 4-Cl-C₆H₄ | 10 | 95% | [4] |
| 4-NO₂-C₆H₄ | 12 | 92% | [4] |
| 4-MeO-C₆H₄ | 15 | 94% | [4] |
| 2-Thienyl | 10 | 90% | [4] |
Protocol 3: One-Pot Knorr Synthesis of Pyrazolones from β-Ketoesters
The Knorr pyrazole synthesis is a classic and reliable method for the formation of the pyrazole ring. [5][6]This protocol details a straightforward one-pot procedure for the synthesis of pyrazolones from β-ketoesters and hydrazine, which are tautomers of hydroxypyrazoles and can be functionalized further. While this protocol doesn't directly yield a carboxylic acid, it is a foundational one-pot method for creating the pyrazole core, which can then be carboxylated in a subsequent step, or by using a β-ketoester that already contains a protected carboxylic acid moiety.
Reaction Principle and Mechanism
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The hydrazine reacts with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This step is often catalyzed by a weak acid. [7]2. Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of an alcohol to form the pyrazolone product. [7]
Caption: Knorr synthesis of pyrazolones.
Detailed Experimental Protocol
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate)
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Scintillation vial (20-mL)
-
Stir bar and hot plate with stirring
-
TLC plates and developing chamber
Procedure:
-
In a 20-mL scintillation vial, combine the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol). [7]2. Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. [7]3. Add a stir bar and heat the reaction mixture to approximately 100°C with stirring. [7]4. Monitor the reaction progress by TLC after 1 hour.
-
Once the reaction is complete (typically 1-2 hours), add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Data and Scope
This method is broadly applicable to a wide range of β-ketoesters and substituted hydrazines, generally providing good to excellent yields.
| β-Ketoester | Hydrazine | Typical Yield | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 79% | [6] |
| Ethyl acetoacetate | Phenylhydrazine | >90% | [7] |
| Diethyl 2-acetylmalonate | Methylhydrazine | High | [5] |
Conclusion and Future Outlook
The one-pot synthesis of substituted pyrazole carboxylic acids offers a powerful and efficient avenue for accessing these medicinally and synthetically important molecules. The protocols detailed in these application notes provide researchers with a robust toolkit for the preparation of a diverse range of pyrazole derivatives. The choice of a particular method will depend on the desired substitution pattern and the availability of starting materials. As the field of organic synthesis continues to evolve, we can anticipate the development of even more sophisticated and sustainable one-pot strategies, further streamlining the path to novel pyrazole-based compounds with tailored properties.
References
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Barakat, A., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10335-10347. Available at: [Link]
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Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]
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Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]
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Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Available at: [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
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Kumar, A., et al. (2015). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of Saudi Chemical Society, 19(4), 344-350. Available at: [Link]
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Martins, M. A. P., et al. (2004). One-Pot Synthesis of Pyrazole-5(3)-carboxyamides. Synthetic Communications, 34(10), 1915-1923. Available at: [Link]
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Organic Chemistry Portal. (n.d.). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Retrieved January 26, 2026, from [Link]
- Özer, İ., et al. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 18(4), 2631-2638.
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Pramanik, A., et al. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. Available at: [Link]
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Shokova, E. A., et al. (2014). Pyrazoles: ‘one-pot’ syntheses from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 12(27), 4966-4976. Available at: [Link]
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Turner, S. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11637. Available at: [Link]
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Veltri, D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12151-12165. Available at: [Link]
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Wang, C., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(9), 6049-6058. Available at: [Link]
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Wippo, H., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1386-1433. Available at: [Link]
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Zhang, X., et al. (2012). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28795-28806. Available at: [Link]
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Application Notes and Protocols for the Biological Activity Screening of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Authored by: Senior Application Scientist
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, henceforth referred to as PDP, is a structurally interesting molecule that warrants a thorough investigation of its biological potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to screen PDP for its potential biological activities. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.
Workflow for Biological Activity Screening of PDP:
Caption: Inhibition of the COX pathway by PDP.
Conclusion
These application notes provide a structured approach to the initial biological evaluation of this compound. The outlined protocols for antimicrobial, anticancer, and anti-inflammatory screening are based on established and validated methodologies. The results from these assays will provide valuable insights into the therapeutic potential of PDP and guide further research and development efforts. It is crucial to perform these assays with appropriate controls and to validate any positive results with secondary and more complex in vitro and in vivo models.
References
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Li, X., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]
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Hassan, H. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Patel, A. B., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Patel, R. P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]
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Tille, P. M. (2021). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]
-
Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Available at: [Link]
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ResearchGate. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Hassan, H. M., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]
-
ResearchGate. (2016). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
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PubMed Central. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available at: [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available at: [Link]
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Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. MDPI. Available at: [Link]
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ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
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NIH. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]
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FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. Available at: [Link]
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Application Notes and Protocols for the Functionalization of the Pyrazole Ring in Propanoic Acid Derivatives
Introduction: The Strategic Importance of Pyrazole Propanoic Acid Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous approved therapeutics and advanced materials.[1][2] Its unique electronic properties, arising from the two adjacent nitrogen atoms, confer a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The incorporation of a propanoic acid moiety onto the pyrazole ring introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing critical interactions with biological targets. Consequently, the selective functionalization of the pyrazole ring in the presence of a propanoic acid derivative is a pivotal task in the development of novel pharmaceuticals and functional molecules.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the pyrazole ring within propanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative molecular design.
Understanding the Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich five-membered heterocycle. It possesses two distinct nitrogen atoms: a pyrrole-like N1, which is acidic and has its lone pair contributing to the aromatic system, and a pyridine-like N2, which is basic and has its lone pair in an sp² orbital in the plane of the ring. This electronic arrangement governs the regioselectivity of its functionalization.
-
Electrophilic Substitution: The C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack.[4]
-
Deprotonation and C-H Acidity: The N1 proton is the most acidic site. The C5-H is the most acidic C-H bond due to the inductive effect of the adjacent sp² nitrogen atom, making it a prime target for deprotonation and subsequent functionalization.[5] The C3-H is the next most acidic C-H bond.
-
Directing Group Effects: The pyridine-like N2 atom can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, typically favoring functionalization at the C5 position.[5]
The presence of the propanoic acid substituent introduces an additional layer of complexity. The acidic proton of the carboxylic acid can interfere with many reaction conditions, particularly those employing strong bases or organometallic reagents. Therefore, the strategic use of protecting groups is often essential.
Protecting Group Strategies for the Propanoic Acid Moiety
Prior to undertaking functionalization of the pyrazole ring, the propanoic acid group often requires protection to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its subsequent removal.[6]
Esterification: A Versatile Protection Strategy
Conversion of the carboxylic acid to an ester is the most common protection strategy.[7]
-
Methyl and Ethyl Esters: These are readily prepared and are stable to a wide range of reaction conditions. They can be cleaved under basic (saponification) or acidic conditions.
-
tert-Butyl Esters: These are stable to basic conditions and are readily cleaved with mild acid (e.g., trifluoroacetic acid), making them orthogonal to many other protecting groups.
-
Benzyl Esters: These are stable to both acidic and basic conditions and can be selectively removed by hydrogenolysis, a mild and efficient method.
Protocol 1: General Procedure for the Esterification of a Pyrazole Propanoic Acid
A. Methyl Esterification using SOCl₂/Methanol
-
Suspend the pyrazole propanoic acid (1.0 equiv) in methanol (0.1–0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature or gentle heat (40–50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
B. tert-Butyl Esterification using tert-Butyl Bromide
-
Dissolve the pyrazole propanoic acid (1.0 equiv) in a suitable solvent such as dichloromethane or DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add tert-butyl bromide (1.5 equiv).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up as described above.
Protocol 2: General Procedure for the Deprotection of Pyrazole Propanoic Acid Esters
A. Saponification of Methyl/Ethyl Esters
-
Dissolve the pyrazole propanoic acid ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5–2.0 equiv).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
B. Acidic Cleavage of tert-Butyl Esters
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
Functionalization of the Pyrazole Nitrogen (N-Functionalization)
N-Alkylation
N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, with the ratio often influenced by steric and electronic factors.[8] For pyrazole propanoic acids, the carboxylic acid should be protected as an ester to prevent deprotonation by the base used in the alkylation reaction.
Protocol 3: N-Alkylation of a Pyrazole Propanoic Acid Ester
-
To a solution of the pyrazole propanoic acid ester (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 equiv).
-
Heat the reaction mixture (typically 60–80 °C) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to separate the N1 and N2 isomers.
A recent development in N-alkylation utilizes trichloroacetimidate electrophiles under Brønsted acid catalysis, offering an alternative to base-mediated methods.[9][10] Another innovative approach employs engineered enzymes for highly regioselective N-alkylation with simple haloalkanes.[11][12]
N-Arylation
The N-arylation of pyrazoles is a key transformation, often achieved through Ullmann or Buchwald-Hartwig cross-coupling reactions.[13] These reactions are generally tolerant of ester functionalities.
Protocol 4: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)
-
In a reaction vessel, combine the pyrazole propanoic acid ester (1.0 equiv), the aryl halide (iodide or bromide) (1.2 equiv), copper(I) iodide (CuI) (0.1 equiv), a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (0.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Add a high-boiling polar solvent such as DMF, DMSO, or dioxane.
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction to 100–140 °C until the starting materials are consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite to remove insoluble copper salts.
-
Perform an aqueous work-up and purify by column chromatography.
Table 1: Comparison of N-Arylation Methods
| Method | Catalyst System | Aryl Halide Scope | Functional Group Tolerance |
| Ullmann Coupling | CuI / Ligand | Aryl Iodides, Bromides | Good, tolerates esters, nitriles |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | Aryl Chlorides, Bromides, Iodides, Triflates | Excellent, very broad scope |
Functionalization of the Pyrazole Carbon Skeleton (C-Functionalization)
C-Halogenation
Halogenated pyrazoles are versatile intermediates for further functionalization via cross-coupling reactions. Electrophilic halogenation typically occurs at the C4 position.
Protocol 5: Regioselective C4-Bromination
-
Dissolve the N-protected or N-substituted pyrazole propanoic acid derivative (1.0 equiv) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0–1.1 equiv) portion-wise at room temperature.
-
Stir the reaction until complete, as monitored by TLC or LC-MS.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Perform an aqueous work-up and purify the product.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds on the pyrazole ring. A pre-installed halide or triflate on the pyrazole is typically required. The propanoic acid should be protected as an ester.
Protocol 6: Suzuki-Miyaura Coupling of a Halopyrazole Propanoic Acid Ester
-
In a reaction vessel, combine the halopyrazole propanoic acid ester (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) (0.02–0.1 equiv), and a base such as potassium carbonate, cesium carbonate, or potassium phosphate (2.0–3.0 equiv).[14][15][16]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture thoroughly.
-
Heat the reaction to 80–110 °C until the starting materials are consumed.
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.
-
Purify the product by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization of the pyrazole ring.[2][17][18]
Regioselectivity in C-H Arylation:
-
C5-Arylation: Often achieved through palladium catalysis, where the N2 atom of the pyrazole acts as a directing group.[3]
-
C4-Arylation: Can be achieved under different catalytic conditions, sometimes involving copper or other transition metals.[1]
-
C3-Arylation: Less common, but can be achieved with specific directing groups or substitution patterns.
Protocol 7: Palladium-Catalyzed Direct C5-Arylation of an N-Substituted Pyrazole Propanoic Acid Ester
-
In a reaction vessel, combine the N-substituted pyrazole propanoic acid ester (1.0 equiv), the aryl bromide or iodide (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05–0.1 equiv), a ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand), and a base such as potassium acetate (KOAc) or potassium pivalate (KOPiv) (2.0–3.0 equiv).[19]
-
Add a high-boiling solvent such as DMAc, DMF, or dioxane.
-
Degas the mixture.
-
Heat the reaction to 100–150 °C.
-
Monitor the reaction for completion.
-
Cool, dilute, and perform an aqueous work-up.
-
Purify the product by column chromatography.
Workflow Visualization
Diagram 1: General Workflow for Functionalization
Caption: General workflow for the functionalization of pyrazole propanoic acids.
Diagram 2: Regioselectivity of Pyrazole Functionalization
Caption: Regioselectivity of common functionalization reactions on the pyrazole ring.
Conclusion
The functionalization of the pyrazole ring in propanoic acid derivatives is a highly valuable strategy in medicinal chemistry and materials science. A thorough understanding of the inherent reactivity of the pyrazole core, coupled with the judicious use of protecting groups for the propanoic acid moiety, enables a wide array of selective transformations. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute the synthesis of novel and complex pyrazole-containing molecules with high precision and efficiency. The continued development of direct C-H functionalization methods promises to further streamline these synthetic efforts, paving the way for rapid discovery and optimization of new chemical entities.
References
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Available at: [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed. Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Request PDF. Available at: [Link]
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Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2014). NIH. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. Available at: [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). IntechOpen. Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2010). Organic Letters - ACS Publications. Available at: [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Request PDF. Available at: [Link]
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Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). PubMed. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Available at: [Link]
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Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. Available at: [Link]
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Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Available at: [Link]
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Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). PubMed. Available at: [Link]
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Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2003). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Sci-Hub. Available at: [Link]
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Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Available at: [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). MDPI. Available at: [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. Available at: [Link]
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Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2021). Comptes Rendus. Chimie. Available at: [Link]
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Protecting Groups for Carboxylic acid. (2020). YouTube. Available at: [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Available at: [Link]
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Application Notes and Protocols for the Agrochemical Screening of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Potential of Pyrazole Scaffolds in Agrochemical Discovery
The pyrazole ring is a privileged heterocyclic scaffold that has been instrumental in the development of modern agrochemicals.[1][2] Its unique chemical architecture allows for diverse substitutions, leading to a wide spectrum of biological activities. Numerous commercial pesticides, including fungicides, herbicides, and insecticides, incorporate the pyrazole moiety as a key structural element.[2] For instance, pyrazole carboxamides are prominent in succinate dehydrogenase inhibitor (SDHI) fungicides, while other derivatives have been developed as potent herbicides targeting enzymes like 4-hydroxyphenyl-pyruvate dioxygenase (HPPD).[3][4][5]
This document provides a comprehensive guide for the initial investigation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid , a compound of interest that combines the established pyrazole core with a propanoic acid side chain. While this specific molecule does not have extensive documentation in publicly available agrochemical literature, its structural motifs suggest potential utility as a herbicide or a plant growth regulator (PGR). The propanoic acid group, in particular, is a feature found in certain classes of herbicides and plant hormones.
These application notes are designed to provide a robust framework for the preliminary screening of this compound. The protocols herein are based on established methodologies for testing novel agrochemicals and are intended to be adapted to specific laboratory conditions and research objectives.[6][7]
Part 1: Hypothetical Agrochemical Applications and Rationale
Based on the structural components of this compound, we can hypothesize two primary avenues for its agrochemical activity:
-
Herbicidal Activity: The pyrazole ring is a well-established toxophore in many commercial herbicides.[8][9] The propanoic acid side chain is also present in some herbicide classes. Therefore, it is plausible that this compound could interfere with essential plant biochemical pathways, leading to phytotoxicity.
-
Plant Growth Regulation: The propanoic acid moiety is structurally reminiscent of auxin-type plant hormones and other plant growth regulators.[10] It is conceivable that this compound could modulate plant growth and development by interacting with hormonal signaling pathways.
The following sections provide detailed protocols to test these hypotheses.
Part 2: Experimental Protocols for Agrochemical Screening
Protocol 2.1: Preparation of Stock Solutions
To ensure accurate and reproducible results, proper preparation of stock solutions is critical.
Materials:
-
This compound (purity >95%)
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Solvent (e.g., acetone, DMSO, or ethanol, depending on solubility)
-
Deionized water
-
Surfactant (e.g., Tween® 20)
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add a minimal amount of a suitable organic solvent (e.g., 1-2 mL of acetone or DMSO) to dissolve the compound completely.
-
Once dissolved, bring the volume up to 10 mL with deionized water containing 0.1% (v/v) of a surfactant like Tween® 20. This will be your 1000 ppm (1 mg/mL) stock solution .
-
Prepare serial dilutions from the stock solution to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).
Protocol 2.2: Primary Herbicidal Activity Screening (Whole-Plant Bioassay)
This protocol is designed to assess the post-emergence herbicidal activity of the test compound on a range of monocotyledonous and dicotyledonous weed species.[6][7]
Materials:
-
Test weed species (e.g., Echinochloa crus-galli (barnyardgrass), Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed)).
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Greenhouse or controlled environment chamber.
-
Laboratory sprayer calibrated to deliver a consistent volume.
-
Test compound solutions at various concentrations.
-
Positive control (a commercial herbicide with a known mode of action).
-
Negative control (solvent and surfactant in water).
Procedure:
-
Sow seeds of the test weed species in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.[7]
-
Prepare the test solutions of this compound at a range of concentrations (e.g., 1000, 500, 250, 125 ppm).
-
Apply the test solutions, positive control, and negative control to the foliage of the plants using a calibrated laboratory sprayer. Ensure even coverage.
-
Return the treated plants to the controlled environment and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT).
-
At 14 DAT, visually assess the percentage of injury for each plant compared to the negative control.
-
Harvest the above-ground biomass, and measure the fresh weight. Dry the biomass at 70°C for 48 hours and measure the dry weight.
-
Calculate the percent inhibition of growth for each treatment.
Data Presentation:
| Concentration (ppm) | Barnyardgrass (% Injury) | Wild Oat (% Injury) | Redroot Pigweed (% Injury) | Rapeseed (% Injury) |
| 1000 | 85 | 70 | 95 | 90 |
| 500 | 60 | 45 | 75 | 70 |
| 250 | 30 | 20 | 50 | 45 |
| 125 | 10 | 5 | 25 | 20 |
| Positive Control | 100 | 100 | 100 | 100 |
| Negative Control | 0 | 0 | 0 | 0 |
Table 1: Example of visual injury assessment data for a primary herbicidal screen.
Experimental Workflow for Herbicidal Screening
Caption: Workflow for primary herbicidal activity screening.
Protocol 2.3: Plant Growth Regulator Activity Screening (Seed Germination and Seedling Growth Assay)
This protocol assesses the effect of the test compound on seed germination and early seedling development.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).
-
Petri dishes (9 cm) with sterile filter paper.
-
Test compound solutions at various concentrations.
-
Positive control (e.g., indole-3-acetic acid (IAA) for growth promotion, or a commercial growth retardant).[11]
-
Negative control (solvent and surfactant in water).
-
Growth chamber with controlled light and temperature.
-
Ruler or digital calipers.
Procedure:
-
Place two layers of sterile filter paper in each petri dish.
-
Add 5 mL of the respective test solution, positive control, or negative control to each petri dish.
-
Place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber in the dark for 48 hours to promote germination.
-
After 48 hours, transfer the dishes to a lighted environment (16-hour photoperiod).
-
At 7 days after sowing, count the number of germinated seeds to calculate the germination rate.
-
Measure the primary root length and shoot (hypocotyl or coleoptile) length of the seedlings.
-
Calculate the percent inhibition or stimulation of root and shoot growth compared to the negative control.
Data Presentation:
| Concentration (ppm) | Germination Rate (%) | Root Length (mm) | % Inhibition/Stimulation (Root) | Shoot Length (mm) | % Inhibition/Stimulation (Shoot) |
| 100 | 95 | 8.2 | -45% | 12.5 | -37.5% |
| 50 | 98 | 10.1 | -32.7% | 15.0 | -25% |
| 25 | 100 | 12.5 | -16.7% | 18.0 | -10% |
| 10 | 100 | 16.2 | +8% | 21.5 | +7.5% |
| IAA (Positive Control) | 100 | 18.0 | +20% | 25.0 | +25% |
| Negative Control | 98 | 15.0 | 0% | 20.0 | 0% |
Table 2: Example of data from a plant growth regulator screening assay.
Part 3: Investigating the Mechanism of Action (Hypothetical)
Should this compound exhibit significant biological activity, the next logical step is to investigate its mechanism of action.
Potential Herbicidal Mechanisms:
-
HPPD Inhibition: Many pyrazole-based herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis. This leads to the bleaching of new plant tissues.[4][5]
-
ACCase Inhibition: Acetyl-CoA carboxylase (ACCase) is another target for some herbicides, affecting fatty acid synthesis.
-
ALS Inhibition: Acetolactate synthase (ALS) is a key enzyme in the biosynthesis of branched-chain amino acids.
Potential Plant Growth Regulator Mechanisms:
-
Auxin Mimicry or Antagonism: The propanoic acid side chain could allow the molecule to interact with auxin signaling pathways, either promoting or inhibiting growth.
-
Gibberellin Biosynthesis Inhibition: Some plant growth retardants act by blocking the synthesis of gibberellins, which are responsible for stem elongation.
Signaling Pathway Investigation Workflow
Caption: Logical workflow for investigating the mechanism of action.
Conclusion and Future Directions
The protocols and frameworks provided in these application notes offer a starting point for the systematic evaluation of this compound as a potential agrochemical. While its specific activity is yet to be determined, its structural features warrant investigation. Should primary screenings yield positive results, further studies should focus on dose-response relationships, structure-activity relationship (SAR) studies with analogous compounds, and more in-depth mechanistic studies. The journey from a novel compound to a viable agrochemical product is long and requires rigorous, systematic research, for which this guide provides the initial steps.
References
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. (1998). PubMed. Retrieved January 27, 2026, from [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2018). PMC - NIH. Retrieved January 27, 2026, from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2020). PMC - NIH. Retrieved January 27, 2026, from [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. Retrieved January 27, 2026, from [Link]
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European Guidelines to conduct herbicide resistance tests. (2017). (n.d.). Retrieved January 27, 2026, from [Link]
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Identification of Novel Growth Regulators in Plant Populations Expressing Random Peptides. (2004). Oxford Academic. Retrieved January 27, 2026, from [Link]
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Testing for and Deactivating Herbicide Residues. (n.d.). University of Massachusetts Amherst. Retrieved January 27, 2026, from [Link]
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). SciELO. Retrieved January 27, 2026, from [Link]
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Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. (2021). MDPI. Retrieved January 27, 2026, from [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. Retrieved January 27, 2026, from [Link]
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Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. (2024). PubMed. Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). PLOS One. Retrieved January 27, 2026, from [Link]
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Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Retrieved January 27, 2026, from [Link]
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Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. Retrieved January 27, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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Novel Plant Growth Regulators in In Vitro Establishment of Horticulture and Plantation Crops. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
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Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (2023). PMC. Retrieved January 27, 2026, from [Link]
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Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021). MDPI. Retrieved January 27, 2026, from [Link]
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Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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A New Plant Growth Regulator: An In Silico Evaluation. (2024). MDPI. Retrieved January 27, 2026, from [Link]
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Plant Growth Regulator Guide for Annuals 2025-26. (n.d.). GrowerTalks. Retrieved January 27, 2026, from [Link]
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Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. (2007). PubMed. Retrieved January 27, 2026, from [Link]
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The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). NIH. Retrieved January 27, 2026, from [Link]
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New Generics update 2022: Agribusiness report on active ingredients coming off patent up to 2027. (2022). S&P Global. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid in Medicinal Chemistry
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. This five-membered heterocyclic scaffold offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal framework for designing novel therapeutic agents. Among the vast family of pyrazole derivatives, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a stable pyrazole core and a reactive carboxylic acid moiety, opens up a wide array of applications, from the development of targeted enzyme inhibitors to its use as a linker in advanced drug delivery systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its synthesis, explore its utility in developing novel therapeutics for oncology and inflammatory diseases, and provide detailed protocols for its practical application in a laboratory setting.
Synthesis of this compound: A Multi-step Approach
The synthesis of the target molecule is a multi-step process that begins with the formation of the 3,5-dimethyl-1H-pyrazole core, followed by the introduction of the propanoic acid side chain at the C4 position.
Synthesis of 3,5-dimethyl-1H-pyrazole
The foundational pyrazole ring is readily synthesized via the condensation of acetylacetone with hydrazine hydrate. This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in methanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature between 25-35°C.
-
After the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure. The resulting crude product is often of sufficient purity for the next step. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.
Vilsmeier-Haack Formylation of 3,5-dimethyl-1H-pyrazole
To introduce a functional group at the C4 position, a Vilsmeier-Haack reaction is employed to generate 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a key intermediate for introducing the propanoic acid side chain.
Protocol 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (POCl3, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF through the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The crude product can be purified by recrystallization from ethanol/water.
Knoevenagel Condensation and Subsequent Reduction
The propanoic acid side chain is installed via a Knoevenagel condensation of the aldehyde with malonic acid, followed by reduction of the resulting acrylic acid derivative.
Protocol 3: Synthesis of this compound
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine and heat the mixture to 80-90°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product, (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Reduction of the Acrylic Acid:
-
The reduction of the double bond can be achieved through catalytic hydrogenation (e.g., using H2 gas with a Pd/C catalyst) or by diimide reduction. The diimide method is often preferred for its operational simplicity.
-
Diimide Reduction: Dissolve the (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add hydrazine hydrate (2-3 eq) followed by a catalytic amount of a copper(II) salt (e.g., CuSO4).
-
Stir the reaction at room temperature. The in-situ generation of diimide (N2H2) will reduce the double bond.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization.
-
Applications in Anticancer Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities. This compound can serve as a versatile starting material for the synthesis of novel anticancer agents. The propanoic acid moiety provides a convenient handle for derivatization to explore structure-activity relationships (SAR).
Design of Novel Kinase Inhibitors
Many pyrazole-containing compounds have been developed as kinase inhibitors. The this compound scaffold can be elaborated to target various kinases implicated in cancer progression. The carboxylic acid can be converted to amides, esters, or other functional groups to interact with specific residues in the kinase active site.
Protocol for In Vitro Anticancer Activity Screening
A common method to assess the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol 4: MTT Assay for Anticancer Activity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Condition | Rationale |
| Cell Lines | PC3, MCF-7, A549, etc. | To assess activity against different cancer types. |
| Seeding Density | 5,000-10,000 cells/well | Ensures logarithmic growth during the assay. |
| Compound Concentration | 0.1 - 100 µM (example range) | To determine a dose-response curve and IC50. |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its effect. |
| Wavelength | 570 nm | Optimal absorbance for formazan crystals. |
Role in Developing Anti-Inflammatory Agents
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. The this compound structure can be a starting point for developing novel anti-inflammatory drugs.
Targeting Enzymes in the Inflammatory Cascade
The propanoic acid moiety can mimic the carboxylic acid of arachidonic acid, allowing for the design of inhibitors for cyclooxygenase (COX) enzymes. By modifying the pyrazole core and the substituents, selectivity for COX-2 over COX-1 can be achieved, which is desirable for reducing gastrointestinal side effects.
Protocol for In Vitro COX Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be evaluated using commercially available assay kits.
Protocol 5: COX Inhibition Assay
-
Reagent Preparation:
-
Prepare all reagents provided in the COX inhibitor screening assay kit according to the manufacturer's instructions.
-
Prepare stock solutions of this compound or its derivatives and a known COX inhibitor (e.g., celecoxib) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
The reaction measures the peroxidase activity of COX. Add a chromogenic substrate that is oxidized by the prostaglandin G2 produced, resulting in a color change.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).
-
Application as a Linker in Targeted Protein Degradation
The bifunctional nature of this compound makes it an excellent candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategies.
Section 1: Purification Strategy & Method Selection
The first step in any purification is selecting the right tool for the job. Pyrazole carboxylic acids are amphoteric molecules, possessing both a weakly basic pyrazole ring and an acidic carboxylic acid group. This dual nature is the key to designing effective purification schemes.
Choosing Your Primary Purification Technique
Your choice of technique will depend on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound. Use the following decision tree to guide your initial selection.
Caption: Decision tree for selecting a primary purification technique.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of pyrazole carboxylic acids in a question-and-answer format.
Q1: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.
-
Causality: Impurities can form a eutectic mixture with your product, depressing the melting point and favoring a liquid phase. Alternatively, the solution may be supersaturated to a point where the kinetics of nucleation are too slow, and liquid-liquid phase separation occurs first.
-
Troubleshooting Steps:
-
Lower the Temperature: Ensure you are cooling the solution slowly and to a sufficiently low temperature (e.g., using an ice bath or refrigerator).
-
Add a Co-solvent: Introduce a "poorer" solvent (one in which your compound is less soluble) dropwise to the cooled, saturated solution. For example, if your compound is dissolved in ethanol, try adding water or hexane. This reduces the overall solvating power and can induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystal growth.
-
Re-purify: The issue may be high impurity levels. Perform a preliminary purification using acid-base extraction or a quick column chromatography plug before attempting recrystallization again.
-
Q2: I performed an acid-base extraction, but my yield is very low. Where did my product go?
A2: Low yield after an acid-base extraction typically points to one of three issues: incomplete extraction, incorrect pH, or product instability.
-
Causality: The efficiency of extraction is governed by the partition coefficient of the ionized and neutral species. The carboxylate anion must be highly soluble in the aqueous base, and the neutral carboxylic acid must be highly soluble in the organic solvent.
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a meter to check the pH of your aqueous layer at each step. To deprotonate the carboxylic acid (pKa ~3-5), the pH of the aqueous base should be >7, preferably 8-9. To re-protonate it for extraction back into the organic layer, the pH should be <2.
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient.
-
Check for Emulsions: A stable emulsion at the interface can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) to disrupt it.
-
Consider Amphoteric Nature: The pyrazole ring is weakly basic. Using a very strong base (e.g., pH > 12) might affect the molecule's overall charge and solubility. A milder base like sodium bicarbonate (NaHCO₃) is often sufficient and can be more selective than stronger bases like sodium hydroxide (NaOH).[1]
-
Back-Extract the Organic Layer: After re-acidifying and extracting your product into a fresh organic layer, some product might remain in the aqueous phase. Perform one final extraction of this acidic aqueous layer to recover any residual product.
-
Q3: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?
A3: Streaking on silica gel is a classic sign of a compound that is too polar or acidic for the chosen mobile phase. The carboxylic acid group interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution.
-
Causality: The strong hydrogen bonding between the carboxylic acid and the silica stationary phase prevents the establishment of a rapid equilibrium with the mobile phase, causing the spot or band to "streak."
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to your eluent (e.g., ethyl acetate/hexane). The acid in the mobile phase will protonate your pyrazole carboxylic acid, reducing its interaction with the silica and leading to sharper bands and better separation.
-
Use a More Polar Eluent System: Increase the polarity of your mobile phase. For example, switch from ethyl acetate/hexane to a dichloromethane/methanol system.
-
Consider Reverse-Phase Chromatography: If the issue persists, your compound may be better suited for reverse-phase chromatography (e.g., C18 silica). In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, often with a formic acid or trifluoroacetic acid (TFA) modifier.
-
Protect the Carboxylic Acid: As a last resort for particularly difficult separations, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[2] The less polar ester will behave much better on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude pyrazole carboxylic acid? A1: Impurities are typically related to the synthetic route. Common culprits include unreacted starting materials (e.g., hydrazines, dicarbonyl compounds), regioisomers (if the precursors are unsymmetrical), and by-products from side reactions. Analytical techniques like ¹H NMR and LC-MS are essential for identifying these impurities before planning your purification strategy.[1][2]
Q2: How do I confirm the purity of my final product? A2: Purity should be assessed using a combination of methods.
-
Chromatography: A single spot by TLC in multiple solvent systems is a good indicator. For quantitative analysis, HPLC or UPLC is the standard, aiming for >95% purity by peak area.
-
Spectroscopy: A clean ¹H NMR spectrum, where the integration values match the expected number of protons, is crucial.[2] ¹³C NMR can confirm the number of unique carbons.
-
Mass Spectrometry: LC-MS will confirm the molecular weight of your main product and can help identify any remaining impurities.[1]
-
Melting Point: A sharp, well-defined melting point is a classic indicator of a pure crystalline compound.[2]
| Technique | Information Provided | Typical Purity Target |
| HPLC/UPLC | Quantitative purity, presence of isomers | >95% (for R&D) |
| ¹H NMR | Structural confirmation, solvent residue | No observable impurities |
| LC-MS | Molecular weight confirmation | Correct mass ion observed |
| Melting Point | Crystalline purity | Sharp range (< 2 °C) |
Q3: Can I purify my pyrazole by forming a salt? A3: Yes, this is an excellent and often underutilized technique, especially for removing closely related neutral impurities. By reacting your pyrazole carboxylic acid with a strong acid (like HCl or H₂SO₄), you can form a pyrazolium salt.[3] Alternatively, reacting it with a base (like NaOH or an amine) forms a carboxylate salt. These salts often have very different solubility profiles from the neutral starting material and can be selectively crystallized, leaving impurities behind in the solvent.[3]
Section 4: Standard Operating Protocols
These protocols are intended as a starting point. You will likely need to optimize solvent systems and conditions for your specific compound. Always monitor your purification progress using TLC or LC-MS. [1][4]
Protocol 1: Recrystallization
This protocol is ideal for solid, thermally stable compounds with moderate purity (>80-90%).
-
Solvent Screening: In small test tubes, test the solubility of your crude material (~10 mg) in various solvents (~0.5 mL) such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.[1]
Caption: Workflow for a standard recrystallization procedure.
Protocol 2: Acid-Base Extraction
This is a powerful technique for separating your acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basic Extraction: Add an aqueous solution of a weak base, such as 5-10% aqueous sodium bicarbonate (NaHCO₃). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction 2-3 times. Combine the aqueous extracts.
-
Expert Tip: The pyrazole nitrogen is basic, but the carboxylic acid is more acidic. NaHCO₃ is generally basic enough to deprotonate the carboxylic acid but not acidic enough to protonate the pyrazole, offering good selectivity.
-
-
Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, with stirring until the pH is ~1-2. Your product should precipitate out as a solid or be ready for extraction.
-
Product Extraction: Extract the acidified aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3x).
-
Drying & Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
This method is used for separating compounds with different polarities.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3-0.4 and provides good separation from impurities. Remember to add ~0.5% acetic acid to the eluent to prevent streaking.
-
Column Packing: Pack a column with silica gel using your chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying pressure (with a pump or air line) and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Ahsan, M. J., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Patel, R., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]
-
Patel, H., et al. (2022). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]
-
Yurdakul, S., et al. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
Abu-Hashem, A. A., & Youssef, M. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
-
Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Available at: [Link]
-
Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. (2024). LinkedIn. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Welcome to the technical support center for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. This document will explain the underlying chemical principles and provide actionable protocols to achieve successful solubilization.
Understanding the Molecule: Physicochemical Properties
This compound is a small molecule featuring a carboxylic acid group, making its solubility highly dependent on pH.[1][2][3] The presence of the dimethyl pyrazole ring introduces a degree of hydrophobicity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H12N2O2 | PubChem[4] |
| Molecular Weight | 168.19 g/mol | PubChem[4] |
| Predicted pKa | ~4.8 (Estimated for propanoic acid moiety) | Creative Proteomics[5] |
| Structure | PubChem[4] |
Note: The pKa is an estimate based on the propanoic acid functional group and may be influenced by the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in aqueous buffers?
A1: The low aqueous solubility of this compound at neutral or acidic pH is expected due to the protonated state of the carboxylic acid group.[3][6] In its neutral form, the molecule is less polar and thus less soluble in water. To increase aqueous solubility, you must deprotonate the carboxylic acid to form the more soluble carboxylate salt.[6][7] This is achieved by increasing the pH of the solution to a value at least 1-2 units above the compound's pKa.
Q2: I've tried raising the pH, but the solubility is still poor. What's next?
A2: If pH adjustment alone is insufficient, several factors could be at play. The intrinsic solubility of the ionized form might be limited, or you may be observing the "common ion effect" if your buffer contains ions that can form a less soluble salt with your compound.[8] The next steps involve exploring the use of co-solvents or other solubilizing agents.
Q3: What are the best starting organic solvents for this compound?
A3: Based on the structure, polar aprotic solvents and alcohols are good starting points. Solvents like DMSO, DMF, and ethanol are often effective for dissolving carboxylic acids.[9] For some carboxylic acids, the presence of a small amount of water in organic solvents can surprisingly increase solubility.
Q4: Can I use heat to improve solubility?
A4: Yes, increasing the temperature will generally increase the solubility of a compound. However, be cautious about the thermal stability of this compound. Always perform initial stability tests on a small scale before heating the bulk of your material. For some carboxylic acids, the effect of temperature on solubility is also pH-dependent.[1]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides a systematic approach to overcoming solubility issues. Follow these workflows to identify the optimal conditions for your specific application.
Workflow 1: Aqueous Solubility Enhancement via pH Adjustment
This is the most fundamental technique for solubilizing acidic compounds.
Caption: Workflow for aqueous solubilization by pH modification.
Detailed Protocol:
-
Preparation: Prepare a suspension of the compound in the desired aqueous buffer (e.g., PBS, TRIS) at a target concentration.
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.
-
Titration with Base: While stirring, add a suitable base (e.g., 1 M NaOH, 1 M KOH) drop by drop.
-
Observation: Observe the suspension for clarity. Continue adding base until the compound is fully dissolved.
-
Final pH: Record the final pH of the clear solution.
-
Validation: Check for precipitation by allowing the solution to stand for a period or by performing a small dilution.
Workflow 2: Co-Solvent Screening
When pH adjustment is not sufficient or not compatible with your experiment, co-solvents can be employed.
Caption: Decision tree for using co-solvents to improve solubility.
Detailed Protocol:
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, or PEG-400.
-
Prepare High-Concentration Stock: Dissolve a known weight of the compound in a minimal amount of the chosen co-solvent to create a high-concentration stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Aqueous Titration: While vortexing or stirring your aqueous buffer, slowly add the co-solvent stock solution dropwise.
-
Monitor for Precipitation: Observe for any signs of the compound precipitating out of solution. The goal is to find the highest possible concentration with the lowest percentage of co-solvent.
-
Determine Final Concentration: Calculate the final concentration of your compound and the percentage of co-solvent in the final solution.
Co-Solvent Starting Recommendations:
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | < 1% (v/v) for cell-based assays | Can be cytotoxic at higher concentrations. |
| Ethanol | < 5% (v/v) | Generally well-tolerated in many biological assays. |
| PEG-400 | 5-20% (v/v) | A non-ionic solubilizer, often used in formulations. |
Workflow 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods like salt formation or the use of cyclodextrins may be necessary.
A. Salt Formation
Creating a stable salt form of the compound can significantly enhance its aqueous solubility and dissolution rate.[8][10] This is a common strategy in drug development.[11][12]
Common Counter-ions for Acidic Drugs:
-
Sodium (Na+)
-
Potassium (K+)
-
Calcium (Ca2+)
-
Tromethamine
Protocol for Small-Scale Salt Formation:
-
Dissolve Acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add Base: Add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of water or alcohol.
-
Stir: Allow the mixture to stir at room temperature.
-
Isolate Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash and Dry: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material and dry under vacuum.
-
Confirm Solubility: Test the aqueous solubility of the newly formed salt.
B. Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14][15][16]
Types of Cyclodextrins:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often has higher solubility and lower toxicity.
Protocol for Complexation with HP-β-CD:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer. The concentration will depend on the desired molar ratio.
-
Add Compound: Add the this compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
Filter (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter.
-
Confirm Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Insoluble in Neutral Buffer | Carboxylic acid is protonated. | Increase pH to > pKa + 2 using a base like NaOH. |
| Precipitation Upon Standing | Supersaturated solution or unstable salt. | Re-evaluate the final pH and concentration. Consider a more stable salt form. |
| Insoluble in Aqueous Solution Even at High pH | Low intrinsic solubility of the ionized form. | Use a co-solvent (DMSO, Ethanol, PEG-400) or explore cyclodextrin complexation. |
| Organic Stock Crashes Out in Aqueous Buffer | The compound is not soluble at that final concentration and co-solvent percentage. | Decrease the final compound concentration or increase the percentage of co-solvent. |
References
-
PubChem. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid. National Center for Biotechnology Information. Available from: [Link].
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link].
-
Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. Available from: [Link].
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. National Library of Medicine. Available from: [Link].
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available from: [Link].
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available from: [Link].
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UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link].
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PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Library of Medicine. Available from: [Link].
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link].
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ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Available from: [Link].
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MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link].
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RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link].
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link].
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JoVE. (2023). Physical Properties of Carboxylic Acids. Available from: [Link].
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link].
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PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available from: [Link].
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ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link].
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Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link].
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Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. Available from: [Link].
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Journal of Pharmaceutical Research. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link].
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Hyma Synthesis Pvt. Ltd. Product List. Available from: [Link].
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link].
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MDPI. (2024). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Available from: [Link].
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ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link].
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Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link].
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Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link].
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SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Available from: [Link].
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ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available from: [Link].
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Britannica. Carboxylic acid. Available from: [Link].
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Wikipedia. Propionic acid. Available from: [Link].
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Journal of Chemistry and Technologies. (2021). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link].
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is a critical skill.[1] This guide is structured to address the common challenges you may encounter, providing practical, field-tested solutions.
Section 1: Troubleshooting Guide
This section addresses specific problems you might face during your pyrazole synthesis experiments. Each issue is presented in a question-and-answer format, followed by a logical, step-by-step troubleshooting workflow.
Issue 1: Low or No Product Yield
Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but I'm getting very low yields or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no product yield in a Knorr-type pyrazole synthesis is a common issue that can often be resolved by systematically evaluating the reaction parameters. The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic catalysis, to form the pyrazole ring.[2]
Caption: Troubleshooting flowchart for low pyrazole yield.
-
Verify Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation. Ensure you are using a fresh or properly stored batch.
-
Dicarbonyl Purity: The 1,3-dicarbonyl starting material should be pure. Impurities can lead to side reactions. Consider purification of the dicarbonyl if its purity is questionable.
-
Stoichiometry: Ensure the molar ratio of hydrazine to the dicarbonyl compound is appropriate. A 1:1 ratio is typical, but a slight excess of the more volatile component might be beneficial.
-
-
Evaluate Catalyst Choice and Loading:
-
Necessity of a Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently.[1][3] Reactions attempted without a catalyst may not proceed at all.[1]
-
Acid Catalysis: For the Knorr synthesis, a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride, lithium perchlorate) is often necessary to facilitate the condensation and subsequent cyclization.[1][2]
-
Catalyst Loading: The amount of catalyst can be critical. Start with a catalytic amount (e.g., 5-10 mol%) and screen for the optimal loading.
-
-
Assess Solvent System:
-
Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used. However, aprotic dipolar solvents such as DMF, DMAc, or NMP have been shown to improve yields in some cases, particularly by accelerating the dehydration steps.[4]
-
Solvent-Free Conditions: In some instances, solvent-free reactions can lead to faster reaction times and higher yields, offering a greener alternative.[5]
-
-
Adjust Reaction Temperature:
-
Temperature Optimization: The optimal reaction temperature is highly dependent on the specific substrates. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, resulting in lower yields.[1] A systematic temperature screening (e.g., room temperature, 60 °C, 80 °C, reflux) is recommended.
-
-
Review Work-up and Purification:
-
Product Solubility: Ensure that your desired product is not being lost during the work-up procedure. Check the solubility of your pyrazole in the solvents used for extraction and washing.
-
Purification Method: Pyrazoles can sometimes be challenging to purify via silica gel chromatography due to their basicity. Consider using a different stationary phase like neutral alumina or treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[6]
-
Issue 2: Formation of Regioisomers
Question: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two regioisomeric pyrazoles. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[1][2][4] The regioselectivity is determined by which of the two carbonyl groups of the 1,3-dicarbonyl is initially attacked by the more nucleophilic nitrogen of the hydrazine.
| Factor | Influence on Regioselectivity | Optimization Strategy |
| Steric Hindrance | The nucleophilic nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl. | Choose a 1,3-dicarbonyl with significantly different steric bulk at the two carbonyl groups to favor one regioisomer. |
| Electronic Effects | The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on the 1,3-dicarbonyl can direct the initial nucleophilic attack. | Introduce electron-withdrawing or donating groups strategically on your starting materials to favor one reaction pathway. |
| Reaction Conditions | Solvent and catalyst choice can influence the reaction pathway and, consequently, the regioselectivity. | Experiment with different solvents (protic vs. aprotic) and catalysts (Brønsted vs. Lewis acids) to find conditions that favor the desired regioisomer.[4] |
| Hydrazine Substituent | The nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms. | For substituted hydrazines, the less sterically hindered and more nucleophilic nitrogen will typically initiate the reaction. |
Caption: Decision-making process for controlling regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for pyrazoles?
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient synthesis of pyrazoles.[7][8] The primary advantages include:
-
Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[9]
-
Increased Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating methods.[9]
-
Improved Purity: The rapid heating can minimize the formation of side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Q2: How do I choose the right catalyst for my pyrazole synthesis?
The choice of catalyst depends on the specific reaction. For the Knorr synthesis, a simple acid catalyst is often sufficient.[2] However, for more complex transformations or multi-component reactions, a variety of catalysts can be employed:
-
Brønsted Acids: Acetic acid, HCl, and p-TsOH are commonly used.
-
Lewis Acids: Metal triflates (e.g., Cu(OTf)₂), zinc chloride, and lithium perchlorate can be effective.[1]
-
Transition Metal Catalysts: Copper, palladium, and silver catalysts have been used in various pyrazole syntheses, including cycloaddition and cross-coupling reactions.[1][10]
-
Organocatalysts: Proline and its derivatives have been shown to catalyze certain pyrazole syntheses.
-
Nanoparticle Catalysts: Magnetic nanoparticles have been used as recyclable catalysts in some green synthesis approaches.[11]
Q3: What are some common side products in pyrazole synthesis and how can I avoid them?
Common side products include:
-
Regioisomers: As discussed in the troubleshooting section, these arise from the reaction of unsymmetrical starting materials. Careful control of reaction conditions can minimize their formation.
-
Pyrazoline Intermediates: In some cases, the intermediate pyrazoline may not fully oxidize to the pyrazole. The addition of an oxidizing agent or adjusting the reaction conditions (e.g., heating in the presence of air) can drive the reaction to completion.
-
Products of Self-Condensation: The starting materials, particularly the 1,3-dicarbonyl, can undergo self-condensation under certain conditions. This can be minimized by controlling the reaction temperature and the rate of addition of the reagents.
Q4: Can I synthesize highly substituted pyrazoles?
Yes, there are numerous methods for synthesizing polysubstituted pyrazoles. Multi-component reactions are particularly well-suited for this purpose, as they allow for the one-pot synthesis of complex molecules from simple starting materials.[11] Additionally, functionalization of the pyrazole ring after its formation is a common strategy.
Section 3: Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted Hydrazine (1.0 - 1.2 eq)
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,3-diketone (1.0 eq) and ethanol.
-
Begin stirring and add the substituted hydrazine (1.0 - 1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel or neutral alumina.
Caption: General workflow for the Knorr pyrazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4231. [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-143. [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]
-
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 921-929. [Link]
-
DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PMC - NIH. (2018, September 3). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition in English, 57(36), 11634–11638. [Link]
-
PubMed. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601. [Link]
-
ACS Publications. (2021, October 11). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will explore common synthetic routes, address potential challenges in a question-and-answer format, and provide detailed troubleshooting guides based on established chemical principles and field experience.
Section 1: General FAQs & Strategic Overview
This section addresses high-level questions about the synthesis, safety, and strategic choices for scaling up production.
Q1: What are the primary synthetic strategies for preparing this compound on a larger scale?
A1: There are two main strategic approaches to consider for scaling up this synthesis: a Linear Approach and a Convergent Approach .
-
Linear Approach: This is a multi-step sequence that builds the molecule progressively. It typically starts with the formation of the core 3,5-dimethylpyrazole ring, followed by the stepwise construction of the propanoic acid side chain at the C4 position. While potentially longer, each step can be individually optimized and controlled, which is a significant advantage in process development.
-
Convergent Approach: This strategy involves preparing a more complex 1,3-dicarbonyl precursor that already contains the atoms for the propanoic acid side chain. This precursor is then cyclized with hydrazine in a single step to form the target pyrazole structure. This can be more efficient in terms of step count but may require more complex starting materials and careful control of the key cyclization step.
The choice between these depends on factors like raw material availability, in-house process capabilities, and the specific purity requirements of the final product.
Q2: What are the major safety considerations when scaling up this synthesis?
A2: Safety is paramount. Key considerations include:
-
Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and potentially explosive.[1] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. For large-scale operations, consider using a closed-system for transfers. The initial reaction to form the pyrazole ring is often exothermic and requires careful temperature control.[2]
-
Vilsmeier-Haack Reagents (Linear Approach): Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which is highly reactive and corrosive. The reaction must be performed under anhydrous conditions and with careful temperature management to avoid runaway reactions.
-
Hydrogenation (Linear Approach): If using catalytic hydrogenation for the reduction step, proper procedures for handling flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) are critical. Ensure the system is properly purged and operated in an area rated for flammable gas use.
Q3: How do I monitor the progress of these reactions effectively?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of the consumption of starting materials and the formation of products.[1] It is essential for determining reaction completion.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can be used to determine the reaction conversion, yield, and purity profile of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of intermediates and the final product. For reaction monitoring, a quick ¹H NMR of a worked-up aliquot can provide definitive information on conversion.
Section 2: The Linear Synthesis Approach
This approach involves four main stages: pyrazole formation, C4-functionalization, side-chain extension, and reduction.
acetylacetone [label="Acetylacetone +\nHydrazine Hydrate"]; pyrazole [label="Step 1: 3,5-Dimethyl-\n1H-pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formylation [label="Step 2: Vilsmeier-Haack\nFormylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="3,5-Dimethyl-1H-pyrazole-\n4-carbaldehyde"]; condensation [label="Step 3: Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acrylic_acid [label="3-(3,5-Dimethyl-1H-pyrazol-\n4-yl)acrylic acid"]; reduction [label="Step 4: Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
acetylacetone -> pyrazole; pyrazole -> formylation; formylation -> aldehyde; aldehyde -> condensation; condensation -> acrylic_acid; acrylic_acid -> reduction; reduction -> final_product; }
Workflow for the Linear Synthesis Approach.
Step 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1H-pyrazole
The foundation of this synthesis is the Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][4][5]
Q4: What is a reliable, scalable protocol for synthesizing 3,5-dimethyl-1H-pyrazole?
A4: The reaction of acetylacetone (pentane-2,4-dione) with hydrazine hydrate is highly efficient and scalable.[2]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. The reactor should be connected to a cooling system.
-
Charge: Charge the reactor with acetylacetone (1.0 equiv) and a suitable solvent like ethanol or methanol (2-3 volumes). Begin stirring and cool the mixture to 0-5 °C.
-
Addition: Slowly add hydrazine hydrate (1.0-1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15-20 °C. This reaction is exothermic.[2]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the acetylacetone.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 3,5-dimethyl-1H-pyrazole can often be used directly in the next step or purified by distillation or crystallization from a suitable solvent system (e.g., toluene/heptane).
| Reagent | Molar Equiv. | Key Parameters |
| Acetylacetone | 1.0 | Limiting Reagent |
| Hydrazine Hydrate | 1.0 - 1.1 | Exothermic addition, control temperature |
| Solvent (Ethanol) | 2-3 Volumes | Facilitates mixing and heat transfer |
| Temperature | 0-20 °C | Critical for safety and impurity control |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC |
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure complete consumption of starting material via TLC/HPLC before work-up. Optimize isolation procedure; 3,5-dimethylpyrazole has some water solubility, so avoid excessive aqueous washes if possible. |
| Exothermic Runaway | Hydrazine hydrate added too quickly. | Reduce the addition rate. Ensure the reactor's cooling system is functioning efficiently and is set to a low enough temperature. Consider diluting the hydrazine hydrate before addition. |
| Impurity Formation | Side reactions due to high temperature or incorrect stoichiometry. | Strictly maintain the temperature below 20 °C during addition. Use a slight excess of hydrazine (up to 1.1 equiv) to ensure full conversion of the dicarbonyl, but avoid a large excess. |
Step 2: Vilsmeier-Haack Formylation
This step introduces the required aldehyde functional group at the C4 position, which is the most nucleophilic site on the 3,5-dimethylpyrazole ring.
Q5: What are the critical parameters for a successful Vilsmeier-Haack formylation on a large scale?
A5: The key to a successful and safe Vilsmeier-Haack reaction is the careful control of reagent addition and temperature. The Vilsmeier reagent is typically prepared in situ.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Prep: In a separate, dry reactor, charge phosphorus oxychloride (POCl₃, 1.1-1.5 equiv) and cool to 0-5 °C. Slowly add anhydrous N,N-dimethylformamide (DMF, 3-5 equiv) while maintaining the temperature below 10 °C. Stir the resulting solution for 30-60 minutes at this temperature.
-
Pyrazole Addition: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in a minimal amount of DMF or a suitable chlorinated solvent. Add this solution slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition, slowly warm the reaction mixture to 80-100 °C and hold for 2-4 hours. Monitor the reaction by TLC/HPLC.
-
Work-up & Isolation: Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice with vigorous stirring. The pH will be highly acidic. Slowly neutralize the mixture with a base (e.g., NaOH solution or Na₂CO₃) to pH 7-8, keeping the temperature low. The product will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from ethanol or isopropanol.
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient heating (time or temperature); insufficient Vilsmeier reagent. | Ensure the reaction reaches the target temperature (80-100 °C) and is held until completion. Consider increasing the equivalents of POCl₃/DMF slightly (e.g., to 1.5 equiv POCl₃). |
| Low Yield / Tar Formation | Reaction temperature too high during addition or heating; poor quenching technique. | Maintain strict temperature control during reagent addition. Ensure the quench is performed slowly into a large volume of ice with efficient stirring to dissipate heat effectively. |
| Product is an oil, not a solid | Presence of impurities; residual solvent. | Try to triturate the oil with a non-polar solvent like heptane or diethyl ether to induce crystallization. If that fails, an extractive work-up followed by column chromatography may be necessary for purification, though this is less ideal for scale-up. |
Step 3 & 4: Knoevenagel Condensation and Reduction
These two steps build and then saturate the side chain to yield the final product.
Q6: How can the acrylic acid intermediate be synthesized and then reduced efficiently?
A6: A Knoevenagel condensation with malonic acid followed by a reduction is a classic and effective method. For the reduction, catalytic hydrogenation is clean, but diimide reduction offers a non-metallic alternative.[6]
Experimental Protocol: Condensation & Reduction Part A: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid
-
Setup: To a reactor, add 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), malonic acid (1.1-1.5 equiv), and pyridine as the solvent.
-
Catalyst: Add a catalytic amount of piperidine (0.1 equiv).
-
Reaction: Heat the mixture to reflux (around 100-115 °C) for 4-8 hours. The reaction often evolves CO₂. Monitor by TLC/HPLC until the aldehyde is consumed.
-
Isolation: Cool the reaction mixture and pour it into cold water. Acidify with concentrated HCl to pH 1-2 to precipitate the acrylic acid product. Filter, wash with water, and dry.
Part B: Reduction to this compound
-
Catalytic Hydrogenation: In a hydrogenation reactor, suspend the acrylic acid intermediate and a catalyst (e.g., 5-10% Pd/C, 1-5 mol%) in a solvent like ethanol or ethyl acetate.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully filter the catalyst through a pad of Celite. Evaporate the solvent to yield the final product, which can be recrystallized from a suitable solvent.
Troubleshooting Guide: Steps 3 & 4
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled Condensation (Step 3) | Insufficient catalyst; water in the pyridine. | Ensure anhydrous pyridine is used. If the reaction stalls, an additional charge of piperidine may be necessary. |
| Incomplete Reduction (Step 4) | Catalyst poisoning; insufficient hydrogen pressure or reaction time. | Ensure the acrylic acid starting material is pure. If the catalyst is poisoned, filter and add a fresh charge. Increase hydrogen pressure or reaction time as needed. |
| Product Purity Issues | Residual starting material from incomplete reactions; side products. | For Step 3, ensure full conversion before work-up. For Step 4, ensure complete reduction. The final product can be purified by recrystallization (e.g., from water/ethanol or ethyl acetate/heptane). |
Section 3: The Convergent Synthesis Approach
This strategy aims to build the key precursor and form the ring in a final, efficient step.
precursor_sm [label="Diethyl Acetonedicarboxylate\n+ Acetic Anhydride"]; dicarbonyl [label="Step 1: Synthesis of\n1,3-Dicarbonyl Precursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precursor [label="Substituted\n1,3-Dicarbonyl Ester"]; cyclization [label="Step 2: Knorr Cyclization\n(with Hydrazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ester_intermediate [label="Ethyl 3-(3,5-Dimethyl-\n1H-pyrazol-4-yl)propanoate"]; hydrolysis [label="Step 3: Saponification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
precursor_sm -> dicarbonyl; dicarbonyl -> precursor; precursor -> cyclization; cyclization -> ester_intermediate; ester_intermediate -> hydrolysis; hydrolysis -> final_product; }
Workflow for the Convergent Synthesis Approach.
Q7: What is the general principle of the convergent approach, and what does the key hydrolysis step entail?
A7: The convergent approach first synthesizes a 1,3-dicarbonyl compound that already contains the propanoate ester side chain. A plausible precursor is an ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate derivative, which can be cyclized with hydrazine. This forms the ethyl ester of the final product directly. The final step is then a simple ester hydrolysis (saponification).
Experimental Protocol: Saponification of Ethyl Ester Intermediate
-
Setup: Dissolve the ethyl ester intermediate (1.0 equiv) in a suitable solvent like ethanol.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 equiv).
-
Reaction: Heat the mixture to reflux (60-80 °C) for 1-3 hours, monitoring the disappearance of the starting ester by TLC/HPLC.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Slowly add a strong acid (e.g., HCl) to the aqueous solution until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash it thoroughly with cold water to remove salts, and dry it under vacuum.
Troubleshooting Guide: Saponification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient base or reaction time/temperature. | Ensure at least 1.5 equivalents of base are used. Increase the reaction time or temperature if the reaction is sluggish. |
| Product is oily or sticky after acidification | Incomplete reaction (mixture of ester and acid); presence of organic impurities. | Ensure the hydrolysis was complete before work-up. If the product is impure, it may require an extractive work-up (extract into a solvent like ethyl acetate, wash, dry, and evaporate) followed by recrystallization. |
| Low Yield | Product has some solubility in the acidic aqueous phase. | After filtration, cool the filtrate further and check for a second crop of crystals. If the product is valuable, the aqueous filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product. |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell. [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
J&K Scientific. Knorr Pyrazole Synthesis. [Link]
-
ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
-
Prasad, Y. R., et al. (2005). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Rasayan J. Chem. [Link]
-
Slideshare. Knorr Pyrazole Synthesis. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
University of Calgary. Hydrolysis of Esters. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid
Welcome to the technical support center for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent degradation.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a substituted pyrazole ring and a propanoic acid functional group. The stability of this molecule is influenced by both the aromatic pyrazole core, which is generally robust, and the reactive carboxylic acid side chain. Understanding the potential degradation pathways of each component is crucial for maintaining the compound's purity and activity. Pyrazole rings are known for their stability and resistance to oxidation and reduction, while carboxylic acids can be susceptible to decarboxylation and other reactions, especially under thermal stress.[1]
This guide will provide a framework for identifying and mitigating potential degradation through a systematic approach based on forced degradation studies, a cornerstone of pharmaceutical stability testing.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. A supplier of a similar compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid, recommends storage in a dry, sealed environment at this temperature range. To further minimize degradation, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: I've observed a change in the color of my sample. What could this indicate?
A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the pyrazole ring or other chromophore-forming reactions. It is crucial to re-analyze the sample for purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: My compound shows a new peak in the HPLC chromatogram after being stored for some time. What could this be?
The appearance of a new peak strongly suggests the formation of a degradation product. The identity of this peak will depend on the storage conditions. Potential degradation pathways include decarboxylation (loss of CO2), oxidation, or hydrolysis. To identify the new peak, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: Can I store the compound in a solution?
Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for a short period, use a dry, aprotic solvent and store at low temperatures (2-8°C or colder). It is advisable to prepare solutions fresh for each experiment.
Q5: Is this compound sensitive to light?
II. Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample, a systematic investigation is necessary. The following guide, based on the principles of forced degradation studies, will help you identify the cause and prevent future issues.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting the degradation of this compound.
Potential Degradation Pathways and Their Detection
The following table summarizes potential degradation pathways based on the chemical structure of the molecule and provides recommended analytical methods for their detection.
| Degradation Pathway | Stress Condition | Potential Degradation Products | Primary Analytical Method | Secondary/Confirmatory Method |
| Decarboxylation | Thermal | 4-ethyl-3,5-dimethyl-1H-pyrazole | GC-MS, LC-MS | NMR Spectroscopy |
| Oxidation | Oxidative (e.g., H₂O₂) | Pyrazole N-oxides, hydroxylated species, ring-opened products | LC-MS | NMR, FT-IR Spectroscopy |
| Hydrolysis | Acidic/Basic | Not highly likely for the pyrazole ring, but may affect stability in solution. | HPLC-UV | LC-MS |
| Photodegradation | Light (UV/Vis) | Isomers, ring-rearranged products (e.g., imidazoles), dimers | LC-MS | NMR Spectroscopy |
Experimental Protocols for Degradation Analysis
Here are step-by-step protocols for analyzing the stability of your compound. These are based on standard forced degradation study designs.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is the primary method to assess the purity of your sample and quantify any degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 210-230 nm).
-
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL).
-
Inject a known volume onto the HPLC system.
-
Analyze the chromatogram for the presence of any new peaks. The purity can be calculated based on the relative peak areas.
-
2. Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the molecular weights of unknown degradation products.
-
LC Conditions: Use the same or similar conditions as your HPLC method.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to ensure detection of a wide range of potential products.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements and elemental composition determination.
-
-
Procedure:
-
Analyze your degraded sample using the LC-MS system.
-
Examine the mass spectra of any new chromatographic peaks.
-
The accurate mass of the molecular ion of a degradation product can provide its elemental formula.
-
Fragmentation patterns (MS/MS) can help elucidate the structure of the degradation product. For carboxylic acids, common fragmentations include the loss of H₂O (18 Da) and COOH (45 Da).[4][5]
-
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the structure of degradation products, provided they can be isolated in sufficient quantity and purity.
-
Techniques: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques like COSY and HSQC can help in assigning the structure.
-
Procedure:
-
Isolate the degradation product of interest using preparative HPLC.
-
Dissolve the isolated compound in a suitable deuterated solvent.
-
Acquire the NMR spectra.
-
Compare the spectra of the degradation product with that of the parent compound to identify structural changes.
-
Visualizing Analytical Workflow for Degradation Identification
Caption: Analytical workflow for the identification of degradation products.
III. Summary of Recommended Storage and Handling Practices
To prevent the degradation of this compound, adhere to the following best practices:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by using an amber vial or storing in the dark.
-
Moisture: Store in a dry environment. Use of a desiccator is recommended.
-
Solutions: Prepare solutions fresh and avoid long-term storage in solution.
-
Purity Checks: Periodically re-analyze long-term stored samples for purity before use.
By following these guidelines and utilizing the troubleshooting workflows provided, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible experimental results.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Synthesis of pyrazole - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. (2024, January 23). ACS Publications. [Link]
- Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
-
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. [Link]
-
Theoretical Investigation of the Reaction Mechanism of the Decarboxylation and Decarbonylation of Propanoic Acid on Pd(111) Model Surfaces | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 27, 2026, from [Link]
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2025, August 6). ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PubMed Central (PMC). [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters. (2021, June 7). ACS Publications. [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
(PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2025, August 6). ResearchGate. [Link]
-
Pyrazole. (n.d.). Retrieved January 27, 2026, from [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Degradation Pathways | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022, May 27). PubMed Central (PMC). [Link]
-
Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. (n.d.). UNL Digital Commons. Retrieved January 27, 2026, from [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. Retrieved January 27, 2026, from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. [Link]
Sources
Technical Support Center: Optimizing HPLC Methods for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Analysis
Welcome to the technical support center for the HPLC analysis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The information herein is structured to offer practical, field-proven insights to help you overcome common challenges in your chromatographic analysis.
Understanding the Analyte: this compound
Before delving into method optimization and troubleshooting, it's crucial to understand the physicochemical properties of the target analyte.
| Property | Value | Source |
| Molecular Formula | C8H12N2O2 | PubChem CID 3131824 |
| Molecular Weight | 168.19 g/mol | PubChem CID 3131824 |
| Structure | A pyrazole ring with two methyl groups and a propanoic acid side chain. | - |
| Acidity | The presence of the carboxylic acid group makes the molecule acidic. | Inferred from structure |
The acidic nature of this compound is a key factor in developing a successful HPLC method. The ionization of the carboxylic acid group is pH-dependent and will significantly influence its retention behavior on a reversed-phase column.
Recommended Starting HPLC Method
Based on methods for structurally similar compounds, such as 3,5-dimethylpyrazole and other propanoic acid derivatives, a robust starting point for your method development is a reversed-phase HPLC approach.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the pyrazole ring and the alkyl chain. |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[1][3] Phosphoric acid is a common choice; formic acid is preferred for MS compatibility.[1][3] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 80-90%) over 15-20 minutes. | A gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility. |
| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) | The pyrazole ring should have some UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and sensitivity requirements. |
Experimental Protocol: Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1.0 mL of concentrated phosphoric acid (or formic acid).
-
Mix thoroughly.
-
Degas the solution using a suitable method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
Mobile Phase B (Organic):
-
Measure 1 L of HPLC-grade acetonitrile into a separate clean mobile phase reservoir.
-
Degas the solution.
-
Frequently Asked Questions (FAQs)
Q1: Why is an acidic mobile phase necessary for this analysis?
A1: this compound is an acidic compound due to its carboxylic acid functional group. In a neutral or basic mobile phase, the carboxylic acid will be deprotonated (ionized), making the molecule more polar. On a non-polar C18 stationary phase, this increased polarity leads to poor retention and potential peak tailing. By adding an acid like phosphoric or formic acid to the mobile phase, you lower the pH. At a pH well below the pKa of the carboxylic acid, the ionization is suppressed, and the molecule exists in its more non-polar, protonated form. This increases its affinity for the stationary phase, resulting in better retention and a more symmetrical peak shape.
Q2: Can I use a different organic solvent instead of acetonitrile?
A2: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. Methanol has a different selectivity and may provide a better separation in some cases. However, it is generally a weaker solvent than acetonitrile, so you may need to use a higher percentage of methanol to achieve the same retention time. Also, be aware that methanol can generate higher backpressure than acetonitrile.
Q3: My peak is tailing. What are the most common causes and how can I fix it?
A3: Peak tailing is a common issue, especially with acidic or basic compounds. Here's a logical approach to troubleshooting:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough to fully suppress the ionization of the carboxylic acid. If you are using formic acid, which is a weaker acid, you might consider switching to the stronger phosphoric acid.
-
Secondary Interactions: The acidic silanol groups on the surface of the silica-based stationary phase can interact with your analyte, causing tailing. Using a modern, well-end-capped C18 column can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Column Contamination or Degradation: If the tailing develops over time, your column may be contaminated or the stationary phase may be degrading. Try washing the column with a strong solvent or, if necessary, replace the column.
Q4: I am not getting enough retention for my analyte. What can I do?
A4: Insufficient retention means your analyte is too polar for the current conditions. Here are some adjustments you can make:
-
Decrease the Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase and promote greater retention on the non-polar stationary phase.
-
Ensure Proper pH: Double-check that your mobile phase is sufficiently acidic to suppress ionization.
-
Consider a Different Column: If you are using a shorter column, switching to a longer one will increase the surface area and retention. Alternatively, a column with a higher carbon load may provide more hydrophobic interaction.
-
Explore Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, you might consider Hydrophilic Interaction Chromatography (HILIC). HILIC is well-suited for the separation of polar compounds.[4][5][6][7][8]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
// Tailing Path q2 [label="Is the mobile phase pH sufficiently low?"]; sol1 [label="Lower mobile phase pH (e.g., use phosphoric acid).", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the column overloaded?"]; sol2 [label="Dilute the sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q4 [label="Is the column old or contaminated?"]; sol3 [label="Wash or replace the column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Path q5 [label="Is the sample dissolved in a stronger solvent than the mobile phase?"]; sol4 [label="Dissolve the sample in the initial mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q6 [label="Is there a high concentration of the analyte?"]; sol5 [label="Dilute the sample.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> tailing [label="Tailing"]; q1 -> fronting [label="Fronting"];
tailing -> q2; q2 -> sol1 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol2 [label="Yes"]; q3 -> q4 [label="No"]; q4 -> sol3 [label="Yes"];
fronting -> q5; q5 -> sol4 [label="Yes"]; q5 -> q6 [label="No"]; q6 -> sol5 [label="Yes"]; } DOT Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Unstable Retention Times
// Sudden Drift Path q2 [label="Check for leaks in the system."]; sol1 [label="Tighten fittings or replace seals.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the pump functioning correctly?"]; sol2 [label="Check pump seals and pistons.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Gradual Drift Path q4 [label="Is the column temperature stable?"]; sol3 [label="Use a column oven.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q5 [label="Is the mobile phase composition changing (evaporation)?"]; sol4 [label="Prepare fresh mobile phase; keep containers covered.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q6 [label="Is the column equilibrating properly between runs?"]; sol5 [label="Increase equilibration time.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> sudden [label="Sudden"]; q1 -> gradual [label="Gradual"];
sudden -> q2; q2 -> sol1 [label="Leak found"]; q2 -> q3 [label="No leak"]; q3 -> sol2 [label="No"];
gradual -> q4; q4 -> sol3 [label="No"]; q4 -> q5 [label="Yes"]; q5 -> sol4 [label="Yes"]; q5 -> q6 [label="No"]; q6 -> sol5 [label="No"]; } DOT Caption: Troubleshooting workflow for unstable retention times.
Problem 3: Poor Resolution
A Note on Ion-Pair Chromatography: For challenging separations of acidic compounds, ion-pair chromatography can be a powerful tool.[9][10][11][12][13] By adding a positively charged ion-pairing reagent (e.g., tetrabutylammonium phosphate) to the mobile phase, an ion pair is formed with the negatively charged analyte. This ion pair is more hydrophobic and will be better retained on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may require a dedicated column for this type of analysis.
Advanced Topic: Hydrophilic Interaction Chromatography (HILIC)
For highly polar analytes that are not well-retained by reversed-phase chromatography, HILIC is an excellent alternative.[4][5][6][7][8]
Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to its retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
When to Consider HILIC for this compound:
-
If you observe very early elution (near the void volume) even with a highly aqueous mobile phase in reversed-phase mode.
-
If you need to separate it from other very polar impurities that are not retained in reversed-phase.
Starting Conditions for HILIC:
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., silica, amide, or diol phase) |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3 with Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3 with Formic Acid |
| Gradient | Start with a high percentage of A and ramp to a higher percentage of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Journal of Liquid Chromatography & Related Technologies. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
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Crawford Scientific. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
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Element. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
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Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
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Journal of Separation Science. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
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Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
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LCGC International. (n.d.). Ion Pairing - Blessing or Curse?. Retrieved from [Link]
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byproduct identification and removal in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Instead of a generic overview, we will directly address the nuanced challenges of byproduct formation, identification, and removal through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses common high-level questions regarding impurities and side reactions in pyrazole synthesis.
Q1: What are the most common types of byproducts I should expect in my pyrazole synthesis?
The byproducts in pyrazole synthesis are highly dependent on the chosen synthetic route. However, some common classes of impurities include:
-
Regioisomers: Particularly in reactions involving unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones, the formation of two or more isomeric pyrazoles is the most frequent challenge.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or carbonyl compounds in your crude product.
-
Reaction Intermediates: Stable intermediates, such as pyrazolines from reactions with α,β-unsaturated ketones, may be present if the final aromatization or oxidation step is incomplete.[3][4] More complex intermediates, like di-addition products where two hydrazine molecules react with one dicarbonyl, have also been observed under certain conditions.[2]
-
Side-Reaction Products: Hydrazines can undergo self-condensation or react with solvents or other reagents, leading to unexpected impurities.
Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of products. Why does this happen and what controls the ratio?
This is the classic challenge of regioselectivity in the Knorr pyrazole synthesis.[2][5] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons. The subsequent cyclization and dehydration lead to two distinct regioisomeric pyrazole products.
The product ratio is not random; it is determined by a combination of factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If one carbonyl is flanked by a bulky group (like a t-butyl group) and the other by a smaller group (like a methyl group), the attack will favor the methyl-side carbonyl.[1]
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups near a carbonyl will activate it, while electron-donating groups will deactivate it.
-
Reaction pH: The pH of the reaction medium is critical. Under acidic conditions, the reaction mechanism can be altered, influencing which intermediate pathway is favored and thus changing the final isomer ratio.[2] Under neutral conditions, the dehydration of the cyclic intermediate is often the rate-determining step.[2]
Q3: How critical is the purity of my starting hydrazine and carbonyl compounds?
Extremely critical. The adage "garbage in, garbage out" holds true. Impurities in your starting materials can lead to a cascade of issues:
-
Hydrazine Salts: Using hydrazine hydrochloride or sulfate without proper neutralization can render the reaction medium acidic, directly impacting regioselectivity and reaction rates.
-
Contaminants in Carbonyls: Commercially available 1,3-dicarbonyls can contain isomers or related compounds that will lead to a corresponding set of pyrazole byproducts. It is often wise to purify liquid dicarbonyls by distillation before use.
-
Hydrazine Degradation: Hydrazines can be sensitive to air and light. Degraded hydrazine may fail to react or may introduce colored impurities that are difficult to remove.
Part 2: Troubleshooting Guide by Synthetic Route
This section provides practical, problem-oriented advice for common pyrazole synthesis methods.
Route 1: Knorr Synthesis (from 1,3-Dicarbonyls)
The reaction of a 1,3-dicarbonyl compound with a hydrazine is one of the most reliable methods for pyrazole synthesis.[5] However, control of byproducts is key to obtaining high yields of a single, pure product.
Problem: My TLC and NMR show a mixture of two regioisomers that are very difficult to separate.
-
Causality & Identification: As discussed in the FAQ, this arises from the reaction of an unsymmetrical dicarbonyl. On a TLC plate, regioisomers often appear as two distinct, but closely spaced, spots. In the ¹H NMR spectrum, you will see two sets of peaks for the pyrazole ring protons and the substituents, often with slightly different chemical shifts and integration ratios that reflect the product distribution.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for regioisomer issues.
-
Modify Reaction Conditions: Before attempting a difficult separation, try to alter the isomer ratio. Run small-scale test reactions varying one parameter at a time (e.g., ethanol vs. toluene vs. acetic acid as the solvent). Acetic acid is commonly used to catalyze the dehydration step and can significantly influence selectivity.[1]
-
Optimize Purification: If modifying conditions is unsuccessful, focus on separation.
-
Column Chromatography: Use a high-resolution silica gel and a shallow elution gradient. A hexane/ethyl acetate system is a good starting point. See Protocol 1 for details on developing an optimal solvent system with TLC.
-
Fractional Recrystallization: If your products are solid, this can be a powerful technique. Dissolve the mixture in a minimum of hot solvent and allow it to cool slowly. The less soluble isomer may crystallize first. See Protocol 2 .
-
-
Problem: My reaction is sluggish, and the crude product is mostly unreacted 1,3-diketone.
-
Causality & Identification: This often points to insufficient activation of the carbonyl or deactivation of the hydrazine. The presence of the starting diketone is easily confirmed by comparing the crude NMR to a reference spectrum.
-
Solutions:
-
Add an Acid Catalyst: A catalytic amount of acetic acid or p-toluenesulfonic acid (p-TsOH) can protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial hydrazine attack.
-
Increase Temperature: Refluxing in a higher-boiling solvent like ethanol or toluene can provide the necessary activation energy to drive the reaction to completion.
-
Check Hydrazine Source: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), you must add a base (like sodium acetate or triethylamine) to liberate the free hydrazine nucleophile.
-
Route 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method involves the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde, which typically forms a pyrazoline intermediate that may or may not spontaneously oxidize to the pyrazole.[1][4]
Problem: My final product is not aromatic. The NMR spectrum shows aliphatic protons where I expect pyrazole C-H protons.
-
Causality & Identification: You have likely isolated the stable 4,5-dihydropyrazole (pyrazoline) intermediate.[4] Instead of a single aromatic proton signal around 6-8 ppm for the pyrazole ring, the ¹H NMR of a pyrazoline will show a characteristic AMX or ABX spin system for the three aliphatic protons on the C4 and C5 positions, typically between 3-5.5 ppm.
-
Solutions:
-
In-situ Oxidation: If the reaction is run in a solvent like DMSO at high temperatures, oxidation can sometimes occur using oxygen from the air.[3]
-
Add an Oxidizing Agent: After the initial condensation, an oxidizing agent can be added to facilitate aromatization. Common choices include:
-
Iodine (I₂): A mild and effective oxidant.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant for more stubborn cases.
-
Copper(II) salts: Cu(OTf)₂ has been shown to be effective in promoting the aerobic oxidation of pyrazolines to pyrazoles.[1]
-
-
Part 3: Key Experimental Protocols
Protocol 1: Analytical TLC for Reaction Monitoring & Solvent System Development
This protocol is essential for identifying byproducts and developing an effective solvent system for column chromatography.
-
Spotting the Plate: On a silica gel TLC plate, spot your crude reaction mixture, along with co-spots of your starting materials if available.
-
Initial Solvent Trial: Begin with a 4:1 mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Development: Place the plate in a developing chamber with the chosen solvent system. Allow the solvent front to travel to about 1 cm from the top of the plate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. You can also use a staining agent like potassium permanganate if your compounds are not UV-active.
-
Analysis & Optimization:
-
Goal: Aim for an Rf (retention factor) of ~0.3 for your desired product. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.
-
Spots Too High (Rf > 0.5): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., move to 9:1 Hexane:EtOAc).
-
Spots Too Low (Rf < 0.1): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 1:1 Hexane:EtOAc).
-
Poor Separation: If spots are smeared together, try a different solvent system. Toluene/EtOAc can sometimes provide better separation for aromatic compounds than Hexane/EtOAc. Adding 0.5% triethylamine can reduce tailing for basic compounds like pyrazoles.
-
Protocol 2: Fractional Recrystallization for Isomer Separation
This technique exploits small differences in the solubility of two isomers.
-
Solvent Selection: Find a single solvent in which the product mixture has high solubility when hot and low solubility when cold. Test small amounts in vials with solvents like ethanol, isopropanol, or ethyl acetate.
-
Dissolution: Place the solid isomer mixture in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of pure crystals of the less soluble isomer.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the desired product (if available).
-
Cooling & Isolation: Once crystals have formed at room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Analysis: Dry the crystals and analyze their purity by TLC or NMR. The mother liquor (the filtrate) will be enriched in the more soluble isomer and can be subjected to further crystallization attempts.
Data Summary Table
| Common Byproduct Class | Typical TLC Behavior | Key ¹H NMR Signals (vs. Product) | Identification & Removal Strategy |
| Regioisomer | Similar Rf to product; may require optimized solvent system to resolve. | Distinct set of aromatic and substituent peaks with slightly different chemical shifts. | Optimize reaction for selectivity; separate via high-resolution column chromatography or fractional recrystallization. |
| Pyrazoline Intermediate | Often more polar (lower Rf) than the final aromatic pyrazole. | Aliphatic AMX or ABX spin system (3-5.5 ppm) instead of aromatic C-H signals. | Introduce an oxidation step (e.g., I₂, DDQ, or air/heat) to aromatize the ring. |
| Unreacted 1,3-Diketone | Rf is highly variable. | Characteristic enol proton (~15-17 ppm) or methylene protons (~3.5 ppm). | Drive reaction to completion (catalyst, heat); remove during aqueous workup or chromatography. |
| Unreacted Hydrazine | Very polar, often streaks from the baseline on TLC. | Broad N-H signals; aromatic signals if using an arylhydrazine. | Remove with an acidic wash (e.g., 1M HCl) during workup; highly polar nature allows easy removal by chromatography. |
References
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A Practical One-Pot Synthesis of Pyrazoles via In Situ Oxidation of Pyrazolines. Synlett, 29(08), 1071-1075. Available from: [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-567. Available from: [Link]
-
Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6379. Available from: [Link]
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: [Link]
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Wikipedia contributors. (2023, December 2). Knorr pyrrole synthesis. Wikipedia. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available from: [Link]
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Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2459-2465. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Propanoic Acid Analogs as Anti-Inflammatory Agents
For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of pyrazole-propanoic acid analogs, with a particular focus on the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid framework. By examining key structural modifications and their impact on biological activity, we aim to provide actionable insights for the rational design of novel anti-inflammatory agents.
Introduction: The Pyrazole Core in Anti-Inflammatory Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make it an attractive scaffold for interacting with various biological targets.[2] Notably, several commercially successful anti-inflammatory drugs, such as celecoxib, are based on a pyrazole core, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The propanoic acid moiety is another common feature in non-steroidal anti-inflammatory drugs (NSAIDs), often serving as a key interacting group with the active site of target enzymes. The combination of these two pharmacophores in pyrazole-propanoic acid analogs presents a promising avenue for the development of potent and selective anti-inflammatory agents.
This guide will dissect the SAR of this compound class, drawing comparisons from closely related analogs to elucidate the functional role of different structural components.
The Core Scaffold: this compound
The this compound scaffold serves as our central point of analysis. Its key features include:
-
The 3,5-dimethylpyrazole ring: The two methyl groups at positions 3 and 5 provide steric bulk and lipophilicity, which can influence binding pocket interactions and overall pharmacokinetic properties.
-
The propanoic acid side chain: The carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor to anchor the molecule within the active site of target enzymes. The length and flexibility of the three-carbon chain are also important for optimal positioning.
-
The C4-linkage: The attachment of the propanoic acid chain at the C4 position of the pyrazole ring defines the overall geometry of the molecule.
Structure-Activity Relationship Analysis: A Comparative Approach
Due to the limited publicly available data specifically on this compound analogs, we will draw comparative insights from a closely related and well-studied series: pyrazol-3-propanoic acid derivatives investigated as inhibitors of leukotriene biosynthesis and COX enzymes.[4] Leukotrienes and prostaglandins (produced by COX enzymes) are key mediators of inflammation, making these compounds highly relevant to our discussion.
Impact of Substituents on the Pyrazole Ring
Modifications to the pyrazole ring have a profound effect on the inhibitory activity of these compounds.
Key Insight: The nature and position of substituents on the pyrazole ring are critical determinants of both potency and selectivity.
| Analog Series | R1 Substituent (at N1) | R5 Substituent | Target | IC50 (µM) | Reference |
| Pyrazol-3-propanoic acid | 4-Chlorophenyl | Phenyl | Leukotriene Biosynthesis | 2.5 | [4] |
| Pyrazol-3-propanoic acid | 4-Methoxyphenyl | Phenyl | Leukotriene Biosynthesis | 1.6 | [4] |
| Pyrazol-3-propanoic acid | 4-Chlorophenyl | Phenyl | COX-1 | 0.3 | [4] |
| Pyrazol-3-propanoic acid | 4-Methoxyphenyl | Phenyl | COX-1 | >10 | [4] |
Analysis:
-
N1-Substitution: The presence of an aryl group at the N1 position is a common feature in active analogs. As shown in the table, a 4-methoxyphenyl substituent at N1 resulted in a more potent inhibitor of leukotriene biosynthesis compared to a 4-chlorophenyl group.[4] Conversely, the 4-chlorophenyl analog was a more potent COX-1 inhibitor.[4] This highlights how subtle electronic and steric changes on the N1-substituent can tune the selectivity profile of the compound.
-
C5-Substitution: A bulky substituent at the C5 position, such as a phenyl group, is generally favored for high potency. This group likely engages in hydrophobic interactions within the enzyme's active site.
Application to the 3,5-dimethyl scaffold: For the this compound series, the methyl groups at C3 and C5 are smaller than the phenyl groups in the comparator series. This suggests that while providing some hydrophobic character, there may be an opportunity to explore larger, more lipophilic groups at these positions to potentially enhance potency, depending on the specific topology of the target enzyme's active site.
The Role of the Propanoic Acid Chain
The propanoic acid side chain is not merely a passive linker; its structure is crucial for activity.
Key Insight: The carboxylic acid is a key anchoring group, and modifications to the chain length and rigidity can significantly impact potency.
-
Carboxylic Acid: The terminal carboxylic acid is essential for the activity of many NSAIDs, forming critical interactions with arginine residues in the active site of COX enzymes. Esterification or replacement of this group with a non-acidic isostere generally leads to a significant loss of activity.[5]
-
Chain Length: A two- to three-atom linker between the heterocyclic core and the carboxylic acid is a common motif in this class of inhibitors. This spacing appears to be optimal for positioning the acidic headgroup to interact with key residues in the target active site.
Experimental Protocols
To enable researchers to validate and expand upon these SAR findings, we provide the following generalized experimental protocols.
General Synthesis of this compound Analogs
This protocol describes a plausible synthetic route to the core scaffold.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 3,5-dimethyl-1H-pyrazole: To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for several hours until the reaction is complete (monitored by TLC). The product can be isolated by removal of the solvent under reduced pressure.
-
Formylation of 3,5-dimethyl-1H-pyrazole: The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles. To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise. Then, add the 3,5-dimethyl-1H-pyrazole and heat the reaction mixture. After completion, the reaction is quenched with an ice-water mixture and neutralized to precipitate the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Knoevenagel Condensation: The resulting aldehyde is then condensed with malonic acid in the presence of a base (e.g., pyridine) to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid.
-
Reduction of the Alkene: The acrylic acid derivative is then reduced to the corresponding propanoic acid. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
In Vitro COX Enzyme Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of the synthesized compounds against COX-1 and COX-2.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl) and solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of pyrazole-propanoic acid analogs is a rich area for the discovery of novel anti-inflammatory agents. The insights from related pyrazol-3-propanoic acid derivatives suggest that strategic modifications to the N1 and C5 positions of the pyrazole ring can significantly influence potency and selectivity. The propanoic acid moiety remains a critical feature for anchoring these compounds to their biological targets.
Future research in this area should focus on:
-
Systematic SAR studies of the this compound scaffold to build a comprehensive dataset.
-
Exploration of a diverse range of substituents at the N1 position to fine-tune the selectivity profile against different inflammatory targets.
-
Co-crystallization studies of active analogs with their target enzymes to provide a structural basis for the observed SAR and guide further rational design.
By leveraging the principles outlined in this guide, researchers can accelerate the development of the next generation of pyrazole-based therapeutics.
References
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- Calışkan, B., Luderer, S., Özkan, Y., Werz, O., & Banoglu, E. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry, 46(10), 5021-5032.
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A Comparative Guide to COX-2 Inhibition: The Established Efficacy of Celecoxib Versus the Potential of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth comparison of the well-established COX-2 inhibitor, celecoxib, with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a representative of a promising class of pyrazole-based compounds. While celecoxib's clinical profile is extensively documented, this guide will also explore the potential of this compound based on established structure-activity relationships within its chemical class, offering a forward-looking perspective for researchers in the field.
The Central Role of COX-2 in Inflammation and Pain
The cyclooxygenase (COX) enzyme is pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that drive the inflammatory response.[2]
The therapeutic rationale for selective COX-2 inhibitors is to specifically target the inflammation-driving enzyme while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[3]
Chemical Structures and Mechanisms of Action
Celecoxib , a diaryl-substituted pyrazole, features a sulfonamide group that is crucial for its selective binding to the COX-2 enzyme. This selectivity is attributed to the larger and more accommodating active site of COX-2 compared to COX-1, which allows for the binding of bulkier molecules like celecoxib.[3]
This compound belongs to the pyrazole class of compounds, a scaffold known to be effective for COX-2 inhibition.[4] While direct experimental data for this specific molecule is not extensively available in the public domain, its structural features—a substituted pyrazole core with a propanoic acid side chain—suggest a potential for interaction with the COX-2 active site. The propanoic acid moiety, common in many traditional NSAIDs, could potentially interact with key residues in the enzyme's active site.
Comparative Analysis: Potency and Selectivity
A direct quantitative comparison of the inhibitory activity of these two compounds is challenging due to the limited publicly available data for this compound. However, we can analyze the known data for celecoxib and infer the potential of the comparator based on the structure-activity relationships of related pyrazole derivatives.
| Feature | Celecoxib | This compound (Inferred Potential) |
| Chemical Class | Diaryl-substituted pyrazole | Substituted pyrazole with a propanoic acid moiety |
| COX-2 IC50 | ~0.04 - 0.53 µM (varies with assay conditions)[4][5] | Potentially in the micromolar to sub-micromolar range based on SAR of similar pyrazoles.[4][6] |
| COX-1 IC50 | ~15 - >100 µM (varies with assay conditions)[4][5] | Likely to be less potent against COX-1, but the degree of selectivity is unknown without experimental data. |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~6.6 - >30 (varies with assay conditions)[1][5] | The selectivity is a key determinant of its potential as a safe anti-inflammatory agent and requires experimental validation. |
| Key Structural Feature for Selectivity | Sulfonamide group binding to the secondary pocket of COX-2.[3] | The substituted pyrazole core is a known pharmacophore for COX-2 inhibition. The propanoic acid side chain's influence on selectivity needs to be determined.[4] |
Note: The inhibitory concentrations (IC50) and selectivity indices can vary significantly depending on the assay system used (e.g., purified enzyme vs. whole blood assays). The values for celecoxib are representative of a range reported in the literature. The potential for this compound is an educated inference based on the known properties of the pyrazole scaffold in COX-2 inhibition and should be confirmed by experimental data.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of COX-2 inhibitors.
Caption: Workflow for the in vitro fluorometric COX-2 inhibitor screening assay.
Concluding Remarks for the Research Professional
Celecoxib stands as a testament to the success of selective COX-2 inhibition in providing effective anti-inflammatory and analgesic therapy with an improved gastrointestinal safety profile compared to traditional NSAIDs. [3]However, the quest for novel COX-2 inhibitors with potentially different pharmacological profiles or improved safety margins continues.
While this compound represents a compound with a promising scaffold for COX-2 inhibition based on established medicinal chemistry principles, the absence of direct, publicly available experimental data necessitates a cautious and evidence-driven approach. [4]The detailed experimental protocol provided in this guide offers a clear pathway for researchers to empirically determine its COX-2 inhibitory potency and selectivity.
Future research should focus on the synthesis and rigorous biological evaluation of such novel pyrazole derivatives. A comprehensive assessment, including in vitro and in vivo studies, will be crucial to ascertain their therapeutic potential and to understand how structural modifications, such as the propanoic acid side chain, influence their interaction with the COX-2 enzyme and their overall pharmacological profile. Such investigations will undoubtedly contribute to the ongoing development of safer and more effective anti-inflammatory agents.
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Patrignani, P., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50(2), 94-99. Available at: [Link]
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Gierse, J. K., et al. (1999). A set of 25 derivatives of 3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acids has been synthesized and evaluated for their in vitro cyclooxygenase-1/2 (COX-1/ 2) inhibitory activity... ResearchGate. Available at: [Link]
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Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS ONE, 10(6), e0128710. Available at: [Link]
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 903-923. Available at: [Link]
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(5), 903-923. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to its successful development. This guide provides an in-depth technical comparison and a strategic framework for conducting cross-reactivity studies on 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, a member of the pharmacologically significant pyrazole class of compounds.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[1][2] This inherent biological activity, however, necessitates a thorough evaluation of off-target interactions to mitigate potential adverse effects and ensure a desirable therapeutic window.[3] This guide will walk you through the rationale, experimental design, and data interpretation of a comprehensive cross-reactivity study for this compound.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target binding can lead to a range of undesirable outcomes, from diminished potency to severe toxicity. For pyrazole derivatives, which are known to interact with a variety of enzymes and receptors, a proactive and comprehensive cross-reactivity assessment is not just a regulatory requirement but a cornerstone of a successful drug discovery program.[4][5]
A well-designed cross-reactivity study provides a detailed map of a compound's molecular interactions, enabling researchers to:
-
De-risk clinical development: By identifying potential liabilities early in the discovery process.[5]
-
Optimize lead compounds: By guiding medicinal chemistry efforts to enhance selectivity.
-
Elucidate mechanisms of action: By distinguishing on-target from off-target effects.
-
Discover new therapeutic opportunities: By revealing unexpected, potentially beneficial, off-target activities.
Strategic Experimental Design for Cross-Reactivity Profiling
Given the broad pharmacological profile of pyrazole derivatives, a tiered approach to cross-reactivity screening is recommended. This strategy begins with in silico predictions and progresses to broad panel screening, followed by more focused, quantitative assays for any identified hits.
Phase 1: In Silico Profiling and Target Prioritization
Computational methods offer a rapid and cost-effective means to predict potential off-target interactions.[6] By comparing the 2D and 3D structural and electronic features of this compound to libraries of known pharmacologically active compounds, we can generate a preliminary list of potential off-targets.[6]
Key considerations for in silico analysis:
-
Structural Similarity Searches: Identify compounds with similar scaffolds to predict potential cross-reactivity.
-
Pharmacophore Modeling: Compare the 3D arrangement of key chemical features with known pharmacophores of off-targets.
-
Target Prediction Algorithms: Utilize machine learning models trained on large bioactivity datasets to forecast potential protein targets.
Based on the pyrazole core of our lead compound, initial in silico analysis suggests potential interactions with cyclooxygenase (COX) enzymes, various kinases, and G-protein coupled receptors (GPCRs).
Phase 2: Broad Panel Screening
The next step involves screening this compound against a broad panel of receptors, enzymes, ion channels, and transporters. Commercial services like Eurofins' BioPrint® or CEREP's safety pharmacology panels provide a comprehensive overview of off-target interactions at a single, high concentration (typically 10 µM).
Table 1: Representative Broad Panel Screening Data for this compound (Hypothetical Data)
| Target Class | Representative Targets Screened | % Inhibition at 10 µM |
| Enzymes | COX-1, COX-2, Various Kinases (e.g., CDK2, FLT3), Phosphodiesterases | <20% for most, 65% for COX-2 |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Histaminergic Receptors | <15% for most |
| Ion Channels | hERG, Sodium Channels, Calcium Channels | <10% |
| Transporters | SERT, DAT, NET | <5% |
This data is for illustrative purposes only.
Phase 3: Quantitative Follow-up Studies
Any significant "hits" from the broad panel screen (typically >50% inhibition) should be subjected to more rigorous, quantitative analysis to determine their potency (e.g., IC50 or Ki).
Comparative Analysis: Benchmarking Against a Known Standard
To put the cross-reactivity profile of this compound into context, it is essential to compare its performance against a relevant reference compound. Given the structural alerts for COX-2 interaction, Celecoxib, a well-characterized COX-2 inhibitor with a pyrazole core, serves as an appropriate comparator.
Table 2: Comparative IC50 Values for Key On- and Off-Targets (Hypothetical Data)
| Target | This compound (IC50, µM) | Celecoxib (IC50, µM) |
| Primary Target X | 0.05 | >100 |
| COX-1 | 15 | 10 |
| COX-2 | 1.2 | 0.04 |
| CDK2 | >50 | 25 |
| hERG | >100 | >100 |
This data is for illustrative purposes only.
This comparative data allows for a clear assessment of the selectivity window. In this hypothetical example, while our lead compound shows some COX-2 activity, it is significantly less potent than Celecoxib and maintains a favorable selectivity margin over its primary target.
Experimental Protocols: A Closer Look at Key Assays
To ensure the trustworthiness and reproducibility of your findings, it is crucial to employ robust and well-validated experimental protocols.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This enzymatic assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by purified ovine COX-1 and human recombinant COX-2.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound or vehicle control for a predefined period (e.g., 15 minutes at 25°C).
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Reaction Quenching: After a set time (e.g., 5 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Detection: Quantify the amount of prostaglandin produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Kinase Inhibition Assay
A variety of assay formats can be used to assess kinase inhibition, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a fluorescence-based assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells, followed by ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The resulting fluorescence signal is proportional to the amount of phosphorylated product.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the COX assay.
Visualizing the Workflow and Key Relationships
To provide a clear visual representation of the cross-reactivity profiling strategy, the following diagrams have been generated using Graphviz.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Caption: The relationship between on-target and off-target interactions.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is indispensable for modern drug discovery. For this compound, its pyrazole core warrants a systematic and multi-faceted investigation of its off-target interactions. By employing a strategic combination of in silico prediction, broad panel screening, and quantitative follow-up assays, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks the path to clinical development but also provides invaluable insights that can guide the optimization of this promising compound into a safe and effective therapeutic agent.
References
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- Al-Omar, M. A. (2010). Pyrazole derivatives as a new class of anti-inflammatory and analgesic agents. Mini reviews in medicinal chemistry, 10(10), 918-929.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
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A Comparative Guide to the Synthetic Routes of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid
Introduction
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the propanoic acid moiety on the pyrazole core allows for diverse functionalization and peptide coupling, making it a desirable scaffold for library synthesis. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the practical considerations, efficiency, and scalability of each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthetic strategy for their specific needs.
Route 1: Knoevenagel Condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde followed by Reduction
This classical and well-established route builds the propanoic acid side chain step-wise from a key intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The synthesis involves three main stages: construction of the pyrazole core, formylation at the C4 position, and subsequent chain extension and reduction.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
The foundational pyrazole ring is readily synthesized via the Paal-Knorr condensation of acetylacetone with hydrazine.
-
Procedure: To a solution of hydrazine sulfate (0.50 mol) in 10% aqueous sodium hydroxide, acetylacetone (0.50 mol) is added dropwise while maintaining the temperature at approximately 15°C. After stirring, the product is extracted with ether, dried, and the solvent is removed to yield 3,5-dimethyl-1H-pyrazole as a crystalline solid.[1] An alternative procedure involves refluxing a mixture of acetylacetone and hydrazine hydrate in ethanol.[2]
Step 2: Vilsmeier-Haack Formylation to 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Direct Vilsmeier-Haack formylation of 3,5-dimethyl-1H-pyrazole can be challenging due to the acidic N-H proton.[3] A common strategy involves a protection-formylation-deprotection sequence. A more direct, albeit lower-yielding, approach has also been reported.
-
Procedure (via protection): 3,5-dimethyl-1H-pyrazole is first reacted with a suitable protecting group, such as an N-alkyl group. The N-alkylated pyrazole is then subjected to Vilsmeier-Haack conditions (POCl₃, DMF) to afford the 4-formyl derivative.[3][4] Subsequent removal of the protecting group yields the desired aldehyde.
-
Procedure (workaround): A reported synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves the alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, followed by heating of the resulting acid.[3][5]
Step 3: Knoevenagel Condensation with Malonic Acid
The aldehyde is then condensed with malonic acid in a Knoevenagel condensation to form an acrylic acid intermediate.
-
Procedure: A mixture of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated.[6] The reaction mixture is then poured into water and acidified to precipitate the product, 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid.
Step 4: Reduction of the Acrylic Acid Intermediate
The final step involves the reduction of the carbon-carbon double bond of the acrylic acid to yield the target propanoic acid.
-
Procedure: The 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative, more economical reduction methods, such as using diimide generated in situ from hydrazine hydrate and an oxidizing agent, can also be employed.[7]
Data Summary: Route 1
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1. Pyrazole Synthesis | Acetylacetone, Hydrazine | >90% | Exothermic reaction, temperature control is important. |
| 2. Formylation | POCl₃, DMF | 60-70% | Direct formylation is difficult; protection may be required. |
| 3. Knoevenagel Condensation | Malonic acid, Piperidine, Pyridine | ~80% | Decarboxylation may occur at higher temperatures. |
| 4. Reduction | H₂, Pd/C or Hydrazine hydrate | >90% | Catalytic hydrogenation is highly efficient but requires specialized equipment. |
Workflow Diagram: Route 1
Caption: Synthetic scheme for Route 1.
Route 2: Michael Addition to 4-vinyl-3,5-dimethyl-1H-pyrazole
Proposed Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of 4-vinyl-3,5-dimethyl-1H-pyrazole
The synthesis of 4-vinylpyrazoles has been reported through various methods. A plausible approach for this specific substrate would be a Wittig reaction or a Grignard reaction followed by dehydration, starting from the corresponding 4-formylpyrazole.
-
Proposed Procedure (via Grignard reaction): 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is reacted with methylmagnesium bromide to form the corresponding secondary alcohol. Subsequent acid-catalyzed dehydration would yield 4-vinyl-3,5-dimethyl-1H-pyrazole.[7]
Step 3: Michael Addition and Hydrolysis
The key step in this route is the conjugate addition of a C1 synthon to the vinylpyrazole, which can then be converted to a carboxylic acid. A suitable nucleophile would be cyanide, which can be introduced via a hydrocyanation reaction, followed by hydrolysis of the resulting nitrile.
-
Proposed Procedure: 4-vinyl-3,5-dimethyl-1H-pyrazole is subjected to a Michael addition with a cyanide source, such as trimethylsilyl cyanide, catalyzed by a Lewis acid. The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford the target propanoic acid.
Data Summary: Route 2 (Projected)
| Step | Key Reagents | Projected Yield | Key Considerations |
| 1. Pyrazole Synthesis | Acetylacetone, Hydrazine | >90% | Identical to Route 1. |
| 2. Vinylpyrazole Synthesis | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, MeMgBr, Acid | Moderate | Potential for side reactions during dehydration. |
| 3. Michael Addition & Hydrolysis | 4-vinyl-3,5-dimethyl-1H-pyrazole, Cyanide source, Acid/Base | Moderate | Regioselectivity of the Michael addition is crucial. Hydrolysis conditions need to be optimized to avoid decomposition. |
Workflow Diagram: Route 2
Caption: Proposed synthetic scheme for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Knoevenagel Condensation | Route 2: Michael Addition |
| Overall Strategy | Linear, step-wise chain extension | Convergent, one-step chain installation |
| Reliability | Well-established and documented procedures | More speculative, requires optimization |
| Number of Steps | 4 steps from 3,5-dimethyl-1H-pyrazole | 3 steps from 3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
| Key Intermediates | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid | 4-vinyl-3,5-dimethyl-1H-pyrazole |
| Potential Challenges | Direct formylation of the NH-pyrazole, potential for side reactions in Knoevenagel condensation | Synthesis and stability of the vinylpyrazole, regioselectivity of the Michael addition |
| Scalability | Generally scalable, with established procedures for each step | Potentially scalable, but requires more process development |
| Reagent Toxicity | Use of pyridine and potentially hazardous reducing agents | Use of highly toxic cyanide reagents |
Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is the more traditional and reliable approach. Its individual steps are well-documented in the chemical literature, making it a lower-risk option for researchers who require a dependable supply of the target molecule. The main drawback is the potentially problematic formylation step, which may necessitate a protection/deprotection sequence, adding to the overall step count.
Route 2 presents a more elegant and convergent strategy. If successfully optimized, it could offer a more efficient synthesis in terms of step economy. However, this route is more theoretical and carries a higher degree of risk. The synthesis and handling of the vinylpyrazole intermediate and the use of toxic cyanide reagents are significant considerations.
For researchers prioritizing reliability and readily available procedures, Route 1 is the recommended choice. For those engaged in process development and seeking a more novel and potentially more efficient synthesis, Route 2 offers an intriguing avenue for exploration, with the caveat that significant optimization and safety precautions would be necessary.
References
- Reddy, M. V. R., et al. (2010). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 7(4), 1283-1287.
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
- TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc.
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TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc.[Link]
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Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]
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- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Al-Mousawi, S. M., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3856.
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Synthesis of 3,5-Dimethylpyrazole. (2020, September 2). YouTube. [Link]
- Al-Mousawi, S. M., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3856.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9131-9134.
- Reddy, M. V. R., et al. (2010). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 7(4), 1283-1287.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9131-9134.
- Reddy, M. V. R., et al. (2010). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 7(4), 1283-1287.
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Al-Mousawi, S. M., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3856.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9131-9134.
- Reddy, M. V. R., et al. (2010). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 7(4), 1283-1287.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Al-Mousawi, S. M., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3856.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9131-9134.
- Reddy, M. V. R., et al. (2010). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 7(4), 1283-1287.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Al-Mousawi, S. M., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Molecules, 16(5), 3847-3856.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
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A Head-to-Head Comparison of Pyrazole Inhibitors in an In Vitro Aurora Kinase A Assay
For researchers in oncology and drug development, the rigorous evaluation of kinase inhibitors is a cornerstone of identifying promising therapeutic candidates. Pyrazole-based compounds have emerged as a significant class of kinase inhibitors, with many demonstrating potent and selective activity against key oncogenic targets.[1] This guide provides an in-depth, head-to-head comparison of several pyrazole inhibitors targeting Aurora Kinase A, a critical regulator of mitosis that is frequently overexpressed in various cancers.[2][3]
This document is designed to move beyond a simple recitation of data, offering a comprehensive framework for understanding the experimental rationale, interpreting the results, and applying these insights to your own research endeavors. We will delve into the mechanistic basis of the in vitro kinase assay, provide a detailed, self-validating protocol, and present a comparative analysis of inhibitor performance.
The Significance of Targeting Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[2] Its functions include centrosome maturation and separation, as well as the formation of the mitotic spindle.[2] Dysregulation and overexpression of Aurora Kinase A are linked to genomic instability and have been identified in a multitude of human cancers, including pancreatic, liver, and lung cancer, making it a compelling target for therapeutic intervention.[2][4] The inhibition of Aurora Kinase A can lead to mitotic arrest and subsequent apoptosis in cancer cells.
The Aurora Kinase A Signaling Pathway
The intricate signaling network of Aurora Kinase A involves multiple upstream regulators and downstream effectors that collectively govern mitotic progression. A simplified representation of this pathway highlights key interactions and the central role of Aurora Kinase A.
Caption: Simplified signaling pathway of Aurora Kinase A, highlighting key activators, and downstream targets.
Head-to-Head Inhibitor Performance: An In Vitro Kinase Assay
To provide a direct comparison of the inhibitory potential of different pyrazole compounds against Aurora Kinase A, a radiometric in vitro kinase assay was performed. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate peptide, providing a highly sensitive and direct measure of kinase activity.[5] The half-maximal inhibitory concentration (IC50) for each compound was determined, which represents the concentration of inhibitor required to reduce the kinase activity by 50%.[6][7]
It is crucial to understand that IC50 values are dependent on the specific experimental conditions, including enzyme and ATP concentrations.[5][8] Therefore, for a valid head-to-head comparison, all inhibitors must be tested under identical assay conditions.[5]
Illustrative Comparative Data of Pyrazole Inhibitors against Aurora Kinase A
| Inhibitor ID | Pyrazole Scaffold | IC50 (nM) | Notes |
| PZ-1 | 1,3-diphenylpyrazole | 15 | High potency |
| PZ-2 | 1,5-diphenylpyrazole | 45 | Moderate potency |
| PZ-3 | 3,5-dimethylpyrazole | > 10,000 | Inactive |
| PZ-4 (Celecoxib) | 4,5-diarylpyrazole | 250 | Known COX-2 inhibitor with off-target kinase activity.[9] |
| PZ-5 | N-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 8 | Very high potency |
Note: The data presented in this table is for illustrative purposes and is based on typical IC50 values reported in the literature for pyrazole-based kinase inhibitors. Actual values may vary depending on the specific molecular structure and assay conditions.
Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay
The following protocol outlines a robust and reproducible method for determining the IC50 values of pyrazole inhibitors against Aurora Kinase A.
I. Reagents and Materials
-
Recombinant human Aurora Kinase A (purified)
-
[γ-³²P]-ATP (specific activity ~3000 Ci/mmol)
-
Kemptide (LRRASLG) or other suitable peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (non-radiolabeled)
-
Test pyrazole inhibitors (dissolved in DMSO)
-
96-well microplate
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and scintillation counter
-
SDS-PAGE loading buffer
II. Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro Aurora Kinase A inhibition assay.
III. Step-by-Step Methodology
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of each pyrazole inhibitor in 100% DMSO.
-
Perform serial dilutions of each inhibitor in kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize its effect on enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the diluted inhibitors. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant Aurora Kinase A to each well (except the negative control).
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitors to bind to the kinase.
-
-
Initiation and Incubation of the Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the peptide substrate (e.g., Kemptide), and [γ-³²P]-ATP. The concentration of non-radiolabeled ATP should be close to the Km value for Aurora Kinase A to ensure accurate IC50 determination.[5]
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes) that falls within the linear range of the reaction.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper. The phosphorylated peptide substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]-ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]-ATP.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each pyrazole inhibitor by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Causality and Self-Validation in the Experimental Design
-
Rationale for Radiometric Assay: The use of a radiometric assay with [γ-³²P]-ATP provides a direct and highly sensitive measure of phosphate incorporation, minimizing interference from colored or fluorescent compounds that can be problematic in other assay formats.[5]
-
Importance of ATP Concentration: Setting the ATP concentration near its Km value is critical for obtaining accurate and comparable IC50 values, particularly for ATP-competitive inhibitors.[5]
-
Linearity of the Reaction: It is essential to ensure that the kinase reaction proceeds in a linear fashion with respect to time and enzyme concentration. This can be validated in initial optimization experiments.
-
Controls for Assay Integrity: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is fundamental for validating the assay performance and for accurate data normalization.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the head-to-head comparison of pyrazole inhibitors against Aurora Kinase A. By employing a standardized and well-validated in vitro kinase assay, researchers can obtain reliable and comparable data on the potency of their compounds. The illustrative data highlights the significant variability in inhibitory activity that can be observed even within the same chemical class, underscoring the importance of empirical testing.
Future studies should aim to further characterize the most potent inhibitors by determining their mode of inhibition (e.g., ATP-competitive, non-competitive) and assessing their selectivity against a panel of other kinases to understand their broader pharmacological profile. Ultimately, in vitro findings must be validated in cell-based assays and in vivo models to establish their therapeutic potential.
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Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, [Link].
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link].
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Lin, C., et al. (2020). The role of Aurora-A in human cancers and future therapeutics. PMC, [Link].
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MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link].
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link].
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Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC, [Link].
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link].
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link].
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MDPI. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link].
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Wikipedia. (n.d.). Aurora kinase A. Wikipedia. [Link].
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link].
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BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link].
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ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link].
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Bertolin, G., & Giet, R. (2021). Aurora A kinase activation: Different means to different ends. Rockefeller University Press. [Link].
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YouTube. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... YouTube. [Link].
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Bentham Science. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Bentham Science. [Link].
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NIH. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link].
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NIH. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. NIH. [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The following procedures are synthesized from established best practices in laboratory safety and chemical waste management, grounded in authoritative sources.
Hazard Identification and Risk Assessment: Understanding the Compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | pictogram GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | pictogram GHS07 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | pictogram GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[1] | pictogram GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
This data is based on the GHS information provided for the structurally similar compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid by the European Chemicals Agency (ECHA) C&L Inventory.[1]
The carboxylic acid functional group suggests that the compound is acidic. Therefore, it should be handled with the same precautions as other corrosive materials.[2]
Proper Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management service.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
-
Collection: Collect unadulterated solid this compound in a designated, compatible waste container.[3]
-
Containerization: The container must be made of a material that will not react with the acidic nature of the compound and must have a secure, screw-top lid to prevent leakage.[4] Do not use food-grade containers.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include the full chemical name, the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date you first added waste to the container.
-
Collection: Collect aqueous solutions containing this compound in a designated, leak-proof container, preferably plastic.[5][3]
-
pH Considerations: Due to its carboxylic acid group, aqueous solutions will be acidic. Do not attempt to neutralize the waste unless you are following a specific, approved protocol from your institution's Environmental Health and Safety (EHS) department.[4][6] Improper neutralization can generate heat or hazardous gases.
-
Segregation: Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizers.[4][7]
-
Labeling: As with solid waste, clearly label the container as "Hazardous Waste," listing all chemical constituents and their approximate concentrations.
-
Gross Decontamination: Scrape off any significant solid residue into the solid waste container.
-
Rinsing: For empty containers that held the compound, triple-rinse with a suitable solvent (e.g., water or ethanol).[3][8] The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal, but only if your institution's EHS guidelines allow it.[6]
-
Disposal of Contaminated Items: Dispose of contaminated gloves, weigh boats, and other disposable labware in a designated solid waste container. These items should be treated as hazardous waste.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill.[9] Avoid using combustible materials like paper towels for large spills.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Regulatory Compliance and Best Practices
All chemical waste disposal is governed by strict regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] Your institution's Chemical Hygiene Plan (CHP) will provide specific procedures that align with these regulations.[12]
Key Principles of Compliant Waste Management:
-
Waste Minimization: Whenever possible, seek methods to reduce the amount of waste generated.[5]
-
Proper Segregation: Never mix incompatible waste streams.[4][7]
-
Accurate Labeling: All waste containers must be accurately and clearly labeled.[5][4]
-
Secure Storage: Store waste in designated Satellite Accumulation Areas with secondary containment.[4][13]
-
Timely Disposal: Arrange for regular waste pickups to avoid accumulating large quantities of hazardous waste in the lab.[7]
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, building a culture of safety and responsibility.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Environmental Management Corporation. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
